Product packaging for d-Myo-inositol-1,4,5-triphosphate(Cat. No.:CAS No. 142656-03-9)

d-Myo-inositol-1,4,5-triphosphate

Cat. No.: B131269
CAS No.: 142656-03-9
M. Wt: 420.1 g/mol
InChI Key: MMWCIQZXVOZEGG-XJTPDSDZSA-N
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Description

Conceptual Framework of d-Myo-inositol-1,4,5-triphosphate as a Second Messenger

IP3 functions as a soluble second messenger, a key component in the intricate communication network within cells. wikipedia.org This signaling cascade typically begins when an extracellular signal, such as a hormone or neurotransmitter, binds to a specific receptor on the cell surface. This binding activates an enzyme called phospholipase C (PLC). wikipedia.orgyoutube.com PLC then cleaves a membrane-bound phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two distinct molecules: diacylglycerol (DAG) and IP3. wikipedia.org

While DAG remains in the plasma membrane to activate other signaling pathways, the water-soluble IP3 molecule is released into the cytoplasm. wikipedia.org From there, it diffuses through the cell to its specific target: the IP3 receptor. wikipedia.orgyoutube.com This receptor is a ligand-gated calcium (Ca2+) channel located on the membrane of the endoplasmic reticulum (ER), a major intracellular calcium store. wikipedia.orgnih.gov The binding of IP3 to its receptor triggers the opening of the channel, allowing the rapid release of stored Ca2+ into the cytoplasm. wikipedia.orgyoutube.com This surge in cytosolic Ca2+ concentration is a fundamental signal that orchestrates a wide array of cellular responses, from muscle contraction and secretion to gene transcription and cell proliferation. wikipedia.orgmdpi.com

The action of IP3 is transient. It is rapidly metabolized by cellular enzymes, ensuring that the calcium signal is precisely controlled in both space and time. This tight regulation is essential for maintaining cellular homeostasis and preventing the detrimental effects of prolonged high calcium levels.

Historical Context of the Inositol (B14025) Phosphate (B84403) Signaling Pathway Discovery

The journey to understanding the significance of inositol phosphates in cellular signaling has been a long and incremental process. The story begins with the isolation of inositol itself by Scherer in the mid-19th century. nih.gov It was later established as a component of lipids in bacteria and eukaryotes. nih.gov

A pivotal moment came in the 1950s with the work of Lowell and Mabel Hokin, who observed that certain neurotransmitters and hormones stimulated the turnover of inositol lipids in various tissues. This "phosphatidylinositol effect" was a key clue that these lipids were involved in cell signaling, but the precise mechanism remained elusive for decades.

The breakthrough came in the early 1980s. In 1981, Michell and his colleagues demonstrated that the hydrolysis of PIP2 was a critical event in cellular calcium mobilization. wikipedia.org This was followed by the landmark discovery in 1984 that IP3, one of the products of PIP2 hydrolysis, acts as a second messenger that travels through the cytoplasm to the endoplasmic reticulum, where it stimulates the release of calcium. wikipedia.org This finding, a culmination of years of research by numerous scientists, firmly established the inositol phosphate signaling pathway as a major mechanism for intracellular communication.

Overview of this compound's Central Role in Intracellular Calcium Dynamics

The primary and most well-established function of IP3 is the mobilization of calcium from intracellular stores. tocris.comnih.gov The endoplasmic reticulum (in non-muscle cells) and the sarcoplasmic reticulum (in muscle cells) act as the cell's main calcium reservoirs, maintaining a very low concentration of free Ca2+ in the cytoplasm under resting conditions.

Upon its generation, IP3 diffuses to the ER and binds to IP3 receptors (IP3Rs). wikipedia.orgnih.gov There are three main isoforms of the IP3R (IP3R1, IP3R2, and IP3R3), each with distinct properties and tissue distribution. numberanalytics.comnih.gov The binding of IP3 to its receptor is a cooperative process, and it also requires the presence of calcium itself for full activation, a phenomenon known as calcium-induced calcium release (CICR). nih.gov This dual regulation by both IP3 and Ca2+ allows for the generation of complex calcium signals, such as oscillations and waves, that can encode specific information within the cell.

The IP3-mediated release of Ca2+ is a fundamental event that triggers a vast number of downstream cellular processes. These include:

Muscle Contraction: In smooth muscle cells, the rise in cytosolic Ca2+ initiated by IP3 leads to the activation of contractile proteins. wikipedia.org

Neurotransmission: In the nervous system, IP3-mediated calcium release is involved in processes like neurotransmitter release and synaptic plasticity. numberanalytics.com The cerebellum, for instance, has a high concentration of IP3 receptors. wikipedia.org

Secretion: The release of hormones and other molecules from secretory vesicles is often a calcium-dependent process triggered by IP3.

Gene Expression: Changes in intracellular calcium can influence the activity of transcription factors, thereby altering gene expression patterns.

Cell Growth and Proliferation: The regulation of the cell cycle and cell division is intricately linked to calcium signaling, with IP3 playing a crucial role. wikipedia.org

The termination of the IP3 signal is as important as its initiation. IP3 can be dephosphorylated by inositol polyphosphate 5-phosphatase to inositol 1,4-bisphosphate, or phosphorylated by inositol 1,4,5-trisphosphate 3-kinase to inositol 1,3,4,5-tetrakisphosphate, both of which are inactive in releasing calcium from the ER. nih.gov This rapid metabolism ensures that the calcium signal is brief and localized.

Interactive Data Table: Properties of this compound

PropertyValueSource
IUPAC Name [(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate wikipedia.org
Molecular Formula C6H15O15P3 wikipedia.org
Molar Mass 420.096 g/mol wikipedia.org
Function Second messenger for intracellular Ca2+ mobilization wikipedia.orgtocris.com
Source Hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) wikipedia.org
Target Receptor Inositol 1,4,5-trisphosphate receptor (IP3R) wikipedia.orgnih.gov
Effect of Binding Release of Ca2+ from the endoplasmic reticulum wikipedia.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15O15P3 B131269 d-Myo-inositol-1,4,5-triphosphate CAS No. 142656-03-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O15P3/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1-,2+,3+,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWCIQZXVOZEGG-XJTPDSDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O15P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80893598
Record name Inositol 1,4,5-trisphosphate
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URL https://comptox.epa.gov/dashboard/DTXSID80893598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name myo-Inositol 1,4,5-trisphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001498
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

85166-31-0
Record name Ins(1,4,5)P3
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1D-myo-inositol 1,4,5-trisphosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03401
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Inositol 1,4,5-trisphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INOSITOL 1,4,5-TRISPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU34XVK5NR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name myo-Inositol 1,4,5-trisphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001498
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

D Myo Inositol 1,4,5 Triphosphate Biosynthesis and Metabolic Regulation

Enzymatic Generation of d-Myo-inositol-1,4,5-triphosphate

The creation of IP3 is an enzymatic process that relies on a specific membrane-bound phospholipid as its substrate and a family of enzymes to catalyze the reaction.

This compound is generated from the hydrolysis of Phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the inner leaflet of the plasma membrane. nih.govsinobiological.com PIP2 serves as the direct precursor for the formation of IP3 and diacylglycerol (DAG), another important second messenger. sinobiological.comnih.gov The availability of PIP2 in the plasma membrane is crucial for the timely and efficient production of IP3 upon cellular stimulation.

The hydrolysis of PIP2 to generate IP3 and DAG is catalyzed by a family of enzymes known as phosphoinositide-specific phospholipase C (PLC). nih.gov There are several isoforms of PLC in mammals, which are classified into six subfamilies: β, γ, δ, ε, ζ, and η. nih.govcellsignal.com Each isoform exhibits distinct mechanisms of activation and is linked to different upstream signaling pathways. cellsignal.com

PLC-β isoforms are primarily activated by G protein-coupled receptors (GPCRs), through direct interaction with the Gαq or Gβγ subunits of heterotrimeric G proteins. nih.gov

PLC-γ isoforms are activated by receptor tyrosine kinases (RTKs). This activation involves the recruitment of PLC-γ to the activated receptor via its SH2 domains, followed by tyrosine phosphorylation of the PLC-γ enzyme.

PLC-ε can be activated by both GPCRs and RTKs, as well as by Ras family small GTPases. nih.gov

PLC-δ isoforms are thought to be regulated by intracellular calcium levels, acting as amplifiers of calcium signals initiated by other PLC isoforms. researchgate.net

The diversity of PLC isoforms allows for the integration of various extracellular signals into the IP3 signaling pathway.

Extracellular Stimuli and Receptor-Mediated Activation of IP3 Production

The production of IP3 is a key event in the signal transduction of many extracellular stimuli, which are detected by specific cell surface receptors. These receptors, upon binding to their ligands, initiate intracellular signaling cascades that lead to the activation of PLC enzymes.

A large number of hormones, neurotransmitters, and other signaling molecules exert their effects through GPCRs that couple to the activation of PLC. youtube.com When a ligand binds to a GPCR, the receptor undergoes a conformational change that activates an associated heterotrimeric G protein. youtube.com For PLC activation, the Gαq subunit is typically involved. youtube.com The activated Gαq subunit, bound to GTP, dissociates from the Gβγ dimer and directly activates PLC-β isoforms. youtube.comyoutube.com In some cases, the Gβγ subunits can also contribute to the activation of PLC-β and PLC-ε. nih.gov

Growth factors and other stimuli that bind to RTKs also trigger the production of IP3. numberanalytics.com The binding of a ligand to its RTK induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain of the receptor. sinobiological.comnih.gov These phosphotyrosine residues serve as docking sites for the SH2 domains of various signaling proteins, including PLC-γ isoforms. nih.gov Upon recruitment to the activated receptor, PLC-γ is itself phosphorylated on tyrosine residues, which leads to its enzymatic activation and the subsequent hydrolysis of PIP2 to generate IP3. sinobiological.comnih.gov

B-cell antigen receptor (BCR): Antigen binding to the BCR initiates a signaling cascade that involves the activation of Src-family kinases (such as Lyn) and Syk tyrosine kinase. nih.govmednexus.org These kinases phosphorylate adapter proteins, including B-cell linker (BLNK). mednexus.org Phosphorylated BLNK then recruits and facilitates the activation of Bruton's tyrosine kinase (Btk) and PLC-γ2. mednexus.org Activated PLC-γ2 cleaves PIP2, generating IP3 and DAG, which are essential for B-cell activation, proliferation, and differentiation. mednexus.orgresearchgate.net

T-cell receptor (TCR)/CD3 complex: Upon recognition of an antigen-MHC complex, the TCR, in conjunction with the CD3 complex and co-receptors like CD4 or CD8, initiates a signaling pathway. youtube.comnih.gov This leads to the activation of the Src-family kinase Lck, which phosphorylates immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex. youtube.com The phosphorylated ITAMs recruit and activate ZAP-70, another tyrosine kinase. youtube.com Activated ZAP-70 then phosphorylates downstream adapter proteins like LAT (Linker for Activation of T cells), which in turn recruits and activates PLC-γ1. youtube.com The resulting production of IP3 is critical for T-cell activation and effector functions. researchgate.net

Platelet-Derived Growth Factor Receptor (PDGFR): PDGF binding to its receptor, an RTK, induces receptor dimerization and autophosphorylation on multiple tyrosine residues. sinobiological.com These phosphotyrosine residues create docking sites for the SH2 domains of PLC-γ. nih.govnih.gov The binding of PLC-γ to the activated PDGFR leads to its phosphorylation and activation, resulting in the hydrolysis of PIP2 and the generation of IP3. sinobiological.comnih.gov This pathway is crucial for cell growth, proliferation, and migration. nih.gov

ReceptorKey Signaling IntermediatesPLC Isoform
B-cell antigen receptor (BCR)Lyn, Syk, BLNK, BtkPLC-γ2
T-cell receptor (TCR)/CD3 complexLck, ZAP-70, LATPLC-γ1
Platelet-Derived Growth Factor Receptor (PDGFR)Receptor autophosphorylationPLC-γ

Mechanisms of this compound Degradation and Homeostatic Control

The intracellular concentration of the second messenger this compound (Ins(1,4,5)P3 or IP3) is meticulously regulated to ensure the precise control of calcium (Ca2+) signaling. Following its synthesis from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C, IP3 levels are controlled by two primary metabolic pathways. nih.govyoutube.com These pathways involve either dephosphorylation by a family of phosphatases or phosphorylation by specific kinases, which not only terminate the IP3 signal but can also generate other biologically active inositol (B14025) phosphate (B84403) messengers. nih.govnih.gov This tight regulation is essential for shaping the spatial and temporal characteristics of intracellular Ca2+ signals.

Inositol Polyphosphate 5-Phosphatases

A principal route for the metabolic inactivation of IP3 is through dephosphorylation at the 5-position of the inositol ring, a reaction catalyzed by inositol polyphosphate 5-phosphatases (5-phosphatases). merckmillipore.comwikipedia.org This enzymatic action hydrolyzes IP3 to produce d-myo-inositol-1,4-bisphosphate (Ins(1,4)P2), a molecule that is not a potent agonist for IP3 receptors and thus terminates the Ca2+ release signal. nih.gov

The 5-phosphatase family is diverse, comprising ten known mammalian enzymes, each with distinct tissue distributions, subcellular localizations, and regulatory properties. wikipedia.orgnih.gov These enzymes are broadly classified into types based on their substrate specificities. For instance, Type I 5-phosphatase acts on soluble substrates like IP3 and inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4), while Type II enzymes can dephosphorylate both soluble inositols and lipid substrates such as phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) and phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3). merckmillipore.comnih.gov This diversity allows for specific and localized control over phosphoinositide signaling in various cellular contexts, including synaptic vesicle recycling, insulin (B600854) signaling, and immune cell function. nih.gov

Table 1: Selected Mammalian Inositol Polyphosphate 5-Phosphatases and Their Characteristics

EnzymeCommon SubstratesKey Cellular Roles/CharacteristicsAssociated Human Disease
Type I 5-phosphataseIns(1,4,5)P3, Ins(1,3,4,5)P4Targeted to membranes via prenylation; involved in terminating Ca2+ signals. merckmillipore.comN/A
SHIP1 (INPP5D)PtdIns(3,4,5)P3, Ins(1,3,4,5)P4Primarily expressed in hematopoietic cells; negatively regulates immune cell activation and proliferation. nih.govInflammatory disorders, leukemia
SHIP2 (INPPL1)PtdIns(3,4,5)P3Widely expressed; implicated as a negative regulator of insulin signaling and glucose homeostasis. nih.govType 2 diabetes, obesity
OCRLPtdIns(4,5)P2Located in the Golgi apparatus; involved in vesicular trafficking. merckmillipore.comnih.govLowe oculocerebrorenal syndrome nih.gov
Synaptojanin 1PtdIns(4,5)P2Enriched in nerve terminals; plays a critical role in synaptic vesicle endocytosis and recycling. merckmillipore.comParkinson's disease, epilepsy

Inositol Trisphosphate 3-Kinases

The second major pathway for IP3 metabolism is phosphorylation by ATP-dependent inositol trisphosphate 3-kinases (IP3Ks). wikipedia.org These enzymes specifically catalyze the transfer of a phosphate group to the 3-position of the inositol ring, converting IP3 into d-myo-inositol-1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4 or IP4). wikipedia.orgresearchgate.netscispace.com This reaction serves a dual purpose: it terminates the IP3 signal by decreasing its concentration, and it generates IP4, which is itself a second messenger implicated in regulating Ca2+ homeostasis and other cellular processes. researchgate.netscispace.com

Kinetic studies have revealed that IP3Ks generally have a higher affinity for IP3 but a lower maximal velocity (Vmax) compared to 5-phosphatases. nih.gov This suggests that at low agonist stimulation and consequently low IP3 levels, the kinase pathway may be the predominant route of metabolism. nih.gov Three distinct genes encode the mammalian IP3K isoforms (A, B, and C), which exhibit different tissue expression patterns and regulatory mechanisms. wikipedia.orgnih.gov For example, IP3KA is highly expressed in neurons and localized to dendritic spines, suggesting a specialized role in neuronal function and memory. nih.govwikipedia.orgnih.gov

Table 2: Mammalian Inositol Trisphosphate 3-Kinase (IP3K) Isoforms

IsoformPrimary Tissue ExpressionKey Regulatory Features & Localization
ITPKANeurons (cerebellum, hippocampus), Testis wikipedia.orgnih.govRegulated by Ca2+/Calmodulin and protein kinase C. Localized to post-dendritic spines via an F-actin binding domain. nih.govnih.gov
ITPKBWidely expressed, enriched in immune tissues. wikipedia.orgCan associate with the actin cytoskeleton, intracellular membranes, or be cytosolic, depending on tissue and proteolytic cleavage. nih.gov
ITPKCWidely expressedLess characterized than A and B isoforms, but also contributes to the overall cellular IP3 kinase activity. nih.gov

Inositol Monophosphatases

Following the initial action of 5-phosphatases, the resulting inositol bisphosphate and subsequent monophosphate products are further dephosphorylated in a stepwise cascade. nih.gov The final step in this pathway is catalyzed by inositol monophosphatases (IMPs), which hydrolyze inositol monophosphate to yield free myo-inositol. nih.govmdpi.com For example, the degradation of IP3 can proceed via Ins(1,4)P2, which is then dephosphorylated to D-myo-inositol-4-phosphate before being acted upon by an inositol monophosphatase. nih.gov

This final dephosphorylation is critical for completing the inositol phosphate metabolic cycle. The liberated myo-inositol can then be transported to the plasma membrane and used for the resynthesis of phosphatidylinositol, replenishing the cell's supply of PIP2 and ensuring the potential for future rounds of signal transduction. nih.govmdpi.com Enzymes such as inositol monophosphatase 1 (IMPA1) and 2 (IMPA2) are key players in this process. nih.gov

Feedback Regulation of IP3 Levels by Intracellular Calcium Concentrations

The regulation of IP3 metabolism is intricately linked with its downstream effector, Ca2+. Intracellular Ca2+ concentrations exert complex feedback control over the IP3 signaling pathway, creating a system capable of generating sophisticated signaling patterns like oscillations and waves. nih.govnih.gov This feedback occurs at multiple levels and can be both positive and negative.

Positive Feedback:

Co-agonism at the IP3 Receptor: The IP3 receptor (IP3R) channel requires both IP3 and Ca2+ for robust activation. nih.gov A small initial release of Ca2+ increases the sensitivity of the IP3R to IP3, promoting further Ca2+ release from the endoplasmic reticulum. This process, known as calcium-induced calcium release (CICR), establishes a powerful positive feedback loop that rapidly amplifies the Ca2+ signal. nih.govnih.gov

Activation of Phospholipase C (PLC): Some isoforms of PLC, the enzyme responsible for generating IP3, are activated by elevated Ca2+ concentrations. researchgate.net This creates another positive feedback loop where the Ca2+ signal stimulates the production of more IP3, sustaining the signal.

Negative Feedback:

Inhibition of the IP3 Receptor: While activating at moderate concentrations, higher cytosolic Ca2+ levels are inhibitory to the IP3R channel. nih.gov This serves as a crucial shut-off mechanism that terminates Ca2+ release even when IP3 levels remain high, preventing runaway Ca2+ signals and contributing to the falling phase of Ca2+ oscillations. nih.gov

Activation of IP3 3-Kinase: IP3K activity is stimulated by Ca2+, often mediated by the Ca2+-binding protein calmodulin. nih.govresearchgate.net As Ca2+ levels rise, the increased activity of IP3K accelerates the conversion of IP3 to IP4. This lowers the concentration of IP3 available to bind to its receptor, thereby dampening the signal. researchgate.netresearchgate.net

Together, these interwoven positive and negative feedback loops involving Ca2+ allow the cell to precisely shape the frequency, amplitude, and duration of intracellular Ca2+ signals in response to external stimuli. nih.govresearchgate.net

Compound Names

Table 3: Chemical Compounds Mentioned in the Article

Abbreviation / Common NameFull Chemical Name
IP3 / Ins(1,4,5)P3This compound
PIP2 / PtdIns(4,5)P2Phosphatidylinositol 4,5-bisphosphate
IP4 / Ins(1,3,4,5)P4d-Myo-inositol-1,3,4,5-tetrakisphosphate
Ins(1,4)P2d-Myo-inositol-1,4-bisphosphate
PtdIns(3,4,5)P3Phosphatidylinositol 3,4,5-trisphosphate
Myo-inositolMyo-inositol
Inositol-4-monophosphated-Myo-inositol-4-phosphate
ATPAdenosine triphosphate
Ca2+Calcium ion
CalmodulinCalmodulin

Inositol 1,4,5 Trisphosphate Receptors Ip3rs : Structure, Gating, and Modulation

Molecular Architecture and Subtype Classification of IP3 Receptors

The IP3R is a large, complex protein with a sophisticated molecular architecture that enables its function as a ligand-gated ion channel. Understanding its structure is key to comprehending its role in cellular calcium signaling.

IP3Rs are massive tetrameric protein assemblies, with each subunit being a large polypeptide of approximately 2700 amino acids. nih.gov These four subunits come together to form a functional Ca²⁺ channel. nih.govnih.gov The assembly of these subunits results in a mushroom-shaped structure, with the majority of the protein residing in the cytosol and a smaller portion embedded within the ER membrane. nih.gov

In mammalian cells, there are three distinct subtypes of IP3R subunits, designated as IP3R1, IP3R2, and IP3R3, which are encoded by separate genes. nih.govnih.govnih.gov These subtypes can assemble into homotetramers, consisting of four identical subunits, or heterotetramers, composed of different subtypes. nih.govnih.govmolbiolcell.orgnih.gov The formation of heterotetramers significantly increases the diversity and complexity of Ca²⁺ signaling within cells, as the combination of different subunits can lead to channels with unique regulatory properties. molbiolcell.orgnih.govnih.gov For instance, studies have shown that in some cell types, heterotetrameric IP3Rs are the predominant species. portlandpress.com

The three IP3R subtypes are encoded by distinct genes: ITPR1, ITPR2, and ITPR3. nih.gov While they share a significant degree of sequence homology (60-70%), they exhibit distinct expression patterns across different tissues and developmental stages. nih.govnih.govembopress.org This differential expression contributes to the cell-type-specific nature of Ca²⁺ signaling. embopress.org

For example, IP3R1 is highly expressed in the cerebellum and other neuronal tissues. tandfonline.com IP3R2 is prominently found in cardiomyocytes and hepatocytes, while IP3R3 is often expressed in rapidly dividing cells. tandfonline.com The subtypes also differ in their affinity for IP3, with the general order of affinity being IP3R2 > IP3R1 > IP3R3. nih.govtandfonline.com These differences in expression and ligand affinity allow for fine-tuning of Ca²⁺ signals in response to various stimuli.

IP3R Subtype Gene Primary Tissue Expression Relative IP3 Affinity
IP3R1ITPR1Neurons (especially cerebellum)Intermediate
IP3R2ITPR2Cardiomyocytes, HepatocytesHighest
IP3R3ITPR3Rapidly dividing cells, Epithelial cellsLowest

This table summarizes the genetic and key expression characteristics of the three IP3R subtypes.

Each IP3R subunit is organized into three main functional domains: the IP3 binding region, the coupling (or modulatory/regulatory) region, and the channel domain. nih.govtandfonline.com

IP3 Binding Region: Located at the N-terminus, this domain is responsible for recognizing and binding IP3. It is composed of a suppressor domain and the IP3-binding core (IBC). tandfonline.comresearchgate.net The suppressor domain modulates the affinity of the receptor for IP3. tandfonline.com

Coupling Region: This large central domain acts as a hub for various regulatory inputs, containing binding sites for numerous intracellular molecules and interacting proteins that modulate channel activity. tandfonline.com

Channel Domain: Situated at the C-terminus, this domain forms the pore of the channel through which Ca²⁺ ions are conducted across the ER membrane. nih.govtandfonline.com

The channel domain of each IP3R subunit contains six transmembrane helices (TM1-TM6) that anchor the receptor in the ER membrane. nih.govnih.govresearchgate.net These helices from the four subunits assemble to form the ion conduction pathway. nih.gov The pore itself is primarily lined by the TM6 helices from each of the four subunits. nih.gov

The ion conduction pathway features a selectivity filter, a narrow region that allows for the selective passage of Ca²⁺ ions. nih.govnih.gov This filter is formed by a loop of amino acids connecting two of the transmembrane helices. biorxiv.org The structure of the transmembrane region of IP3Rs shares similarities with other ion channels, such as ryanodine (B192298) receptors and voltage-gated cation channels. nih.gov

Recent advancements in cryo-electron microscopy (cryo-EM) have revolutionized our understanding of IP3R structure and function. nih.govnih.gov Cryo-EM has provided near-atomic resolution structures of the full-length IP3R in various conformational states, including ligand-free, IP3-bound, and Ca²⁺-bound states. nih.govnih.govnih.gov

These high-resolution structures have offered unprecedented insights into the gating mechanism of the channel. nih.govnih.gov They reveal how the binding of IP3 to the N-terminal domain induces conformational changes that are transmitted through the coupling region to the channel domain, ultimately leading to the opening of the pore. nih.gov Cryo-EM studies have also elucidated the architecture of the ion conduction pathway and the location of the gate that controls Ca²⁺ flow. nih.gov Furthermore, these studies have identified binding sites for other regulatory molecules, such as ATP and Ca²⁺ itself, providing a structural basis for the complex modulation of IP3R activity. nih.gov The ability to visualize the receptor in different states has been instrumental in understanding the dynamic process of channel activation and inactivation. nih.govresearchgate.net

Ligand Binding and Activation Mechanisms of IP3Rs

The activation of IP3Rs is a tightly regulated process that involves the coordinated binding of both IP3 and Ca²⁺. nih.govnih.gov IP3 binding is the initial and essential step for channel activation. nih.gov The binding of IP3 to the clam-like IP3-binding core (IBC) initiates a conformational change in the receptor. nih.gov

This initial conformational change induced by IP3 "primes" the receptor, making it more sensitive to activation by cytosolic Ca²⁺. nih.gov Subsequently, the binding of Ca²⁺ to distinct sites on the receptor triggers the final conformational change that opens the channel pore, allowing the rapid efflux of Ca²⁺ from the ER. nih.gov This phenomenon, where Ca²⁺ release is stimulated by Ca²⁺ itself, is known as Ca²⁺-induced Ca²⁺ release (CICR). nih.gov

Dual Allosteric Regulation by d-Myo-inositol-1,4,5-triphosphate and Calcium Ions

The gating of the IP3R channel is not governed by IP3 alone but is subject to a critical dual-ligand regulation by both IP3 and cytosolic Ca²⁺. nih.govresearchgate.net IP3 binding is an obligatory first step, but it is not sufficient to open the channel. nih.gov Instead, the binding of IP3 primes the receptor, inducing a conformational change that sensitizes it to the effects of cytosolic Ca²⁺. nih.govresearchgate.net Subsequently, the binding of Ca²⁺ to this primed receptor triggers the final conformational change that results in channel opening. nih.gov This mechanism establishes the IP3R as a coincidence detector, requiring the simultaneous presence of both elevated cytosolic IP3 and Ca²⁺ to become fully active. youtube.com This co-agonist regulation is a fundamental property that allows for fine-tuned control over intracellular Ca²⁺ release. researchgate.net

Mechanistic Basis of the Bell-Shaped Calcium Dependence of IP3R Activity

A hallmark of IP3R function is its biphasic, or "bell-shaped," response to cytosolic Ca²⁺ concentrations. cam.ac.uknih.gov In the presence of a constant, activating concentration of IP3, channel activity is potentiated by low or moderate concentrations of Ca²⁺. However, as the cytosolic Ca²⁺ concentration rises further, it becomes inhibitory, leading to channel closure. researchgate.netcam.ac.uknih.gov This biphasic regulation is essential for generating complex Ca²⁺ dynamics, such as oscillations. nih.gov

The mechanistic underpinning of this bell-shaped curve involves distinct Ca²⁺ binding sites with different affinities and effects. Low-affinity Ca²⁺ binding sites are responsible for the reduction in IP3R activity at higher Ca²⁺ concentrations. nih.gov Studies visualizing conformational changes have shown that IP3 and Ca²⁺ can have opposing effects on the receptor's structure. cam.ac.uknih.govnih.gov A proposed five-state model suggests a dual-ligand competition mechanism can explain the IP3-dependent regulation of this bell-shaped relationship without requiring complex allosteric changes in Ca²⁺ binding affinity. cam.ac.uknih.govnih.gov Mutations in key residues, such as K508 (critical for IP3 binding) or E2100 (a Ca²⁺ sensor), disrupt this characteristic biphasic response, highlighting the intricate interplay between the two ligands in gating the channel. cam.ac.uknih.govnih.gov

Role of Calcium-Induced Calcium Release (CICR) in Regenerative IP3R Signaling

The dual regulation of IP3Rs by IP3 and Ca²⁺ provides the basis for a positive feedback mechanism known as Calcium-Induced Calcium Release (CICR). researchgate.netmdpi.com In this process, a small amount of Ca²⁺ released through an open IP3R can diffuse locally and activate neighboring IP3Rs that have already been primed by IP3. nih.govresearchgate.net This localized, regenerative activation is a fundamental property for generating Ca²⁺ excitability. cam.ac.uk

This mechanism allows for the hierarchical organization of Ca²⁺ signals. At low levels of stimulation, the coordinated opening of a small cluster of IP3Rs generates discrete, localized Ca²⁺ release events known as "Ca²⁺ puffs". nih.govnih.gov As the stimulus intensity increases, Ca²⁺ diffusing from one puff can trigger activity in a neighboring cluster, leading to a regenerative Ca²⁺ wave that can propagate across the entire cell. nih.gov In cardiac muscle, Ca²⁺ release via IP3Rs can increase the frequency of Ca²⁺ sparks mediated by ryanodine receptors, another type of intracellular Ca²⁺ channel, demonstrating the integration of CICR into broader cellular signaling networks. ox.ac.ukmdpi.com

Regulation and Modulation of IP3R Function and Channel Activity

The function of IP3Rs is intricately regulated by a multitude of factors beyond its primary co-agonists. These regulatory layers, including subtype-specific properties, covalent modifications, and allosteric modulation by cellular metabolites, allow the cell to precisely tailor IP3R-mediated Ca²⁺ signals to specific physiological needs.

Differential Gating Properties and Ligand Affinities Among IP3R Subtypes

In vertebrates, three distinct IP3R subtypes (IP3R1, IP3R2, and IP3R3) are encoded by separate genes. nih.govsuny.edu These subtypes exhibit unique tissue distribution patterns and possess different regulatory properties, contributing to the diversity of Ca²⁺ signals. nih.gov A key difference lies in their affinity for IP3, with the general consensus being that IP3R2 has the highest affinity, followed by IP3R1, and then IP3R3 (IP3R2 > IP3R1 > IP3R3). nih.govsuny.edu

These subtypes also display differential responses to modulators. For instance, the relative IP3 sensitivity of IP3R1 and IP3R3 is dependent on intracellular pH; IP3R1 is more sensitive at an acidic pH of 6.8, whereas IP3R3 becomes more sensitive at an alkaline pH of 7.5. ox.ac.uk Furthermore, the effects of Ca²⁺ on IP3 binding can differ between subtypes. suny.edu These intrinsic differences in ligand affinity and regulation allow cells to generate distinct subcellular Ca²⁺ transients by expressing specific IP3R subtypes in different organelles or cellular regions. semanticscholar.org

PropertyIP3R1IP3R2IP3R3
IP3 Affinity IntermediateHighestLowest
PKA Phosphorylation Effect PotentiationPotentiationLittle to no effect
pH Sensitivity (IP3 EC50) Less sensitive to alkalinization-More sensitive to alkalinization
Ca²⁺-activation Curve Shifted by H⁺-Unaffected by H⁺

Covalent Modifications: Phosphorylation by Protein Kinases (e.g., PKA), Ubiquitination, Nitrosylation, and Transglutaminase-Mediated Cross-Linking

Post-translational modifications provide a dynamic mechanism for regulating IP3R activity.

Phosphorylation: IP3Rs are substrates for numerous protein kinases. Phosphorylation by cAMP-dependent protein kinase (PKA) potentiates IP3-evoked Ca²⁺ release through IP3R1 and IP3R2 but has minimal effect on IP3R3. nih.govnih.gov For IP3R1, PKA phosphorylates two key residues (S¹⁵⁸⁹ and S¹⁷⁵⁵), which increases the channel's open probability without significantly affecting ligand binding. nih.gov Other kinases, including protein kinase C (PKC) and Ca²⁺/calmodulin-dependent protein kinase II (CaM kinase II), also phosphorylate the receptor, allowing for complex integration of various signaling pathways. nih.gov

Ubiquitination: Activated IP3Rs can be targeted for degradation through the ubiquitin-proteasome pathway in a process known as ER-associated degradation (ERAD). nih.govnih.gov The conformational change that occurs upon channel opening exposes sites that are recognized by the ERAD machinery, including the erlin1/2 complex. nih.govsuny.edu This leads to the recruitment of an E3 ligase, the ubiquitination of the receptor, and its subsequent removal and degradation. nih.gov This mechanism serves to attenuate Ca²⁺ signals and allows the cell to adapt to prolonged stimulation. nih.gov

Nitrosylation: The receptor can be modified by S-nitrosylation, a reaction with nitric oxide (NO). Exogenous NO has been shown to induce Ca²⁺ release from IP3R-sensitive stores by modifying cysteine residues on the channel, suggesting a direct link between NO signaling and IP3R-mediated Ca²⁺ release. nih.govnih.gov

Transglutaminase-Mediated Cross-Linking: The Ca²⁺-dependent enzyme transglutaminase 2 (TG2) can catalyze the formation of an isopeptide bond between a specific glutamine residue (Gln²⁷⁴⁶) and a lysine residue on IP3R1. nih.gov This post-translational cross-linking suppresses the channel's Ca²⁺ signaling activity and has been implicated in the pathology of Huntington's disease. nih.govnih.gov

Allosteric Regulation by Endogenous Metabolites (e.g., ATP, cAMP, H+, NADH, Redox State)

The cellular metabolic state can directly influence IP3R function through allosteric regulation by various endogenous molecules.

ATP: ATP acts as an allosteric modulator, enhancing the sensitivity of the IP3R to activating levels of Ca²⁺. nih.gov This results in an increased open probability of the channel in the presence of its co-agonists, IP3 and Ca²⁺. researchgate.net

cAMP: In addition to activating PKA, cyclic AMP (cAMP) can directly regulate IP3Rs. High local concentrations of cAMP, often achieved within specific signaling microdomains, can directly sensitize all three IP3R subtypes to IP3, independent of PKA activity. cam.ac.uknih.govnih.gov

H⁺ (pH): Cytosolic pH can significantly modulate receptor function. As noted previously, changes in pH can alter the IP3 affinity of different subtypes, with alkalinization increasing the sensitivity of IP3R3 more profoundly than IP3R1. ox.ac.uk

NADH: The metabolic state, reflected in the levels of NADH, can regulate Ca²⁺ release. The enzyme GAPDH can bind to the IP3R, and its enzymatic activity leads to the local generation of NADH, which in turn stimulates IP3R-mediated Ca²⁺ release. elsevier.com This provides a direct link between cellular energy dynamics and Ca²⁺ signaling. elsevier.com

Redox State: The channel is sensitive to the cellular redox environment. Oxidation of critical cysteine thiol groups on the receptor, either by reactive oxygen species or other redox modulators, sensitizes the channel to IP3, leading to enhanced Ca²⁺ release. nih.gov Conversely, reducing conditions can decrease channel activity. nih.gov

Regulation of IP3R Protein Levels and Turnover

The cellular concentration of inositol (B14025) 1,4,5-trisphosphate receptors (IP3Rs) is meticulously controlled to ensure fidelity in calcium (Ca²⁺) signaling. The dynamic balance between protein synthesis and degradation, known as protein turnover, dictates the steady-state levels of IP3Rs at the endoplasmic reticulum (ER). This regulation is critical, as alterations in IP3R expression levels can lead to dysregulated Ca²⁺ signals implicated in various pathologies. A primary mechanism governing the degradation of IP3Rs, particularly after prolonged activation, is the ubiquitin-proteasome system. This process involves the tagging of IP3R proteins with ubiquitin molecules, which marks them for destruction by the proteasome. Several key enzymatic players, including ubiquitin ligases and deubiquitinating enzymes, fine-tune this process, ensuring that IP3R levels are appropriately maintained.

Endoplasmic Reticulum-Associated Degradation (ERAD) Pathway Involvement

The Endoplasmic Reticulum-Associated Degradation (ERAD) pathway is a crucial quality control system that identifies and eliminates misfolded or unwanted proteins from the ER. nih.govmdpi.com Beyond its canonical role in protein quality control, the ERAD pathway is also responsible for the regulated degradation of functional proteins, including IP3Rs. nih.govnih.gov When IP3Rs are persistently activated, they undergo conformational changes that render them susceptible to recognition by the ERAD machinery. nih.gov This activation-dependent degradation serves as a negative feedback mechanism to attenuate Ca²⁺ signaling and protect cells from the potentially toxic effects of sustained Ca²⁺ release. nih.gov

The process begins with the recognition of the activated IP3R tetramer by specific ERAD components. nih.gov Subsequently, the receptor is targeted for ubiquitination, a process where multiple ubiquitin molecules are attached. This polyubiquitination acts as a signal for the receptor to be extracted from the ER membrane and translocated to the cytosol. nih.gov Once in the cytosol, the ubiquitinated IP3R is recognized and degraded by the 26S proteasome. nih.gov The degradation of activated IP3Rs via the ERAD pathway is a fundamental mechanism for regulating the sensitivity of the ER Ca²⁺ store to IP₃. nih.gov

Role of Ubiquitin Ligases (e.g., Erlin1/2 complex, RNF170, FBXL2) and Deubiquitinating Enzymes (e.g., BAP1)

The specificity of IP3R degradation is conferred by a series of interacting proteins, including E3 ubiquitin ligases that catalyze the attachment of ubiquitin to the receptor, and deubiquitinating enzymes (DUBs) that reverse this process.

Erlin1/2 complex and RNF170: A key initiating step in the ERAD of activated IP3Rs is their association with the erlin1/2 complex. nih.govnih.gov This large oligomeric complex, composed of erlin-1 and erlin-2 proteins, resides in the ER membrane and acts as a recognition factor for the conformationally active state of IP3Rs. nih.govresearchgate.netresearchgate.net Upon binding to the activated IP3R, the erlin1/2 complex recruits the E3 ubiquitin ligase RNF170. nih.govresearchgate.net RNF170 is a critical ubiquitin ligase that mediates the ubiquitination of activated IP3Rs, marking them for proteasomal degradation. nih.gov Genetic deletion of RNF170 has been shown to mediate the addition of all ubiquitin conjugates to activated IP3Rs. nih.govnih.gov The sequence of events involves the initial association of the erlin1/2 complex with the receptor, followed by RNF170-mediated ubiquitination, which ultimately triggers degradation by the proteasome. nih.gov

FBXL2: Another important E3 ubiquitin ligase involved in IP3R turnover is the F-box protein FBXL2. As a component of the SCF (SKP1-CUL1-F-box protein) ubiquitin ligase complex, FBXL2 specifically targets the type 3 IP3 receptor (IP3R3) for ubiquitination and subsequent degradation. nih.gov This action serves to limit Ca²⁺ influx into the mitochondria, thereby playing a role in the regulation of apoptosis. nih.gov The tumor suppressor protein PTEN can counteract the activity of FBXL2 by competing for binding to IP3R3, thus stabilizing the receptor and promoting Ca²⁺-mediated apoptosis. nih.gov

BAP1: Counteracting the activity of ubiquitin ligases are deubiquitinating enzymes (DUBs), which remove ubiquitin tags and rescue proteins from degradation. The BRCA-associated protein 1 (BAP1) is a tumor suppressor that functions as a DUB for IP3R3. cell-stress.com BAP1 localizes to the ER where it binds to, deubiquitinates, and stabilizes IP3R3. cell-stress.comnih.gov By preventing its proteasomal degradation, BAP1 enhances IP3R3 levels, which is critical for promoting apoptosis in response to cellular stress. cell-stress.comnih.govnih.gov Loss or mutation of BAP1 leads to decreased IP3R3 levels, suppressed Ca²⁺ release, and protection of cells from apoptosis, which can contribute to tumorigenesis. cell-stress.comnih.gov

Key Proteins in IP3R Turnover

ProteinClassFunction in IP3R RegulationTarget IP3R Isoform
Erlin1/2 complex Recognition FactorBinds to activated IP3Rs and recruits RNF170. nih.govresearchgate.netIP3R1 nih.govnih.gov
RNF170 E3 Ubiquitin LigaseMediates ubiquitination of activated IP3Rs for ERAD. nih.govuniprot.orgIP3R1 nih.gov
FBXL2 E3 Ubiquitin LigaseTargets IP3R3 for ubiquitin-mediated degradation. nih.govIP3R3 nih.govcell-stress.com
BAP1 Deubiquitinating EnzymeDeubiquitinates and stabilizes IP3R3, preventing its degradation. cell-stress.comnih.govIP3R3 cell-stress.comnih.gov

Spatial and Temporal Dynamics of Ip3 Mediated Calcium Signaling

Intracellular Localization of IP3 Production and Receptor Activation

The journey of IP3-mediated Ca2+ signaling begins with the generation of IP3 at the plasma membrane. Following the stimulation of cell surface G-protein coupled receptors or receptor tyrosine kinases, the enzyme phospholipase C (PLC) is activated. nih.govyoutube.comresearchgate.net PLC then cleaves the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and IP3. youtube.comresearchgate.net While DAG remains in the membrane, the water-soluble IP3 molecule diffuses into the cytosol, where it binds to its specific receptors, the inositol (B14025) 1,4,5-trisphosphate receptors (IP3Rs). nih.govyoutube.comnih.gov

Endoplasmic Reticulum (ER) and Sarcoplasmic Reticulum (SR) as Primary Intracellular Calcium Stores

The endoplasmic reticulum (ER) in most animal cells, and its specialized counterpart in muscle cells, the sarcoplasmic reticulum (SR), serve as the primary intracellular storage depots for Ca2+. nih.govnih.govnih.gov These organelles maintain a high concentration of Ca2+ in their lumen, creating a steep electrochemical gradient with the cytosol, where the resting Ca2+ concentration is kept extremely low. youtube.comnih.gov This gradient is actively maintained by sarco-endoplasmic reticulum Ca2+-ATPase (SERCA) pumps, which continuously pump Ca2+ from the cytosol into the ER/SR lumen. nih.govnih.gov

IP3Rs are transmembrane channel proteins predominantly located on the membrane of the ER and SR. nih.govnih.govnih.gov The binding of IP3 to its receptor initiates a conformational change that opens the channel, allowing for the rapid efflux of Ca2+ from the ER/SR down its concentration gradient and into the cytosol. nih.govnih.gov While the ER is the major IP3-sensitive Ca2+ store, evidence also suggests that IP3 may stimulate Ca2+ release from other organelles, such as the Golgi apparatus and the nucleus. nih.govnih.gov

Role of ER-Plasma Membrane Contact Sites in IP3-Driven Junctional Signaling

The interface between the endoplasmic reticulum and the plasma membrane (ER-PM contact sites) represents a crucial signaling hub. nih.govnih.govfrontiersin.org These are regions where the two membranes are held in close apposition, typically within a range of 10-30 nanometers, facilitated by specific tethering proteins. frontiersin.org ER-PM junctions are not merely structural connections but are dynamic microdomains that play a vital role in regulating Ca2+ dynamics and lipid metabolism. nih.govfrontiersin.orgpatrinum.ch

In the context of IP3 signaling, these contact sites are critical for the replenishment of ER Ca2+ stores through a process known as store-operated Ca2+ entry (SOCE). nih.govyoutube.com When the ER Ca2+ concentration is depleted following IP3-mediated release, stromal interaction molecule (STIM) proteins in the ER membrane sense this change and activate Orai Ca2+ channels in the plasma membrane, leading to Ca2+ influx from the extracellular space. nih.govyoutube.com This influx can then be taken up by the ER, refilling its lumen. youtube.com Furthermore, the close proximity of IP3 production at the plasma membrane and IP3Rs on the ER at these junctions allows for highly localized and efficient signaling. researchgate.net

Complex Spatiotemporal Calcium Signal Patterns

The release of Ca2+ through IP3Rs is not a simple, uniform process. Instead, it gives rise to a complex array of spatiotemporal patterns, from elementary release events to global, propagating waves and oscillations. nih.govnih.gov This complexity is fundamental to the ability of Ca2+ to act as a versatile intracellular messenger.

Generation of Elementary Calcium Puffs and Sparks

The fundamental building blocks of IP3-mediated Ca2+ signaling are localized, transient Ca2+ release events known as "Ca2+ puffs" and "Ca2+ sparks". nih.govelifesciences.org Ca2+ puffs arise from the coordinated opening of a small cluster of IP3Rs. nih.govelifesciences.orgnih.gov These events are brief, lasting only tens to hundreds of milliseconds, and are spatially restricted to a few micrometers. elifesciences.org The generation of Ca2+ puffs is a regenerative process, driven by Ca2+-induced Ca2+ release (CICR), where the Ca2+ released from one IP3R can diffuse and activate neighboring IP3Rs within the cluster. nih.govelifesciences.org All three major isoforms of the IP3R are capable of generating Ca2+ puffs with largely similar characteristics. nih.gov

The term "Ca2+ sparks" is often used to describe similar elementary Ca2+ release events mediated by ryanodine (B192298) receptors (RyRs), another class of intracellular Ca2+ release channels, particularly in muscle cells. nih.gov However, the underlying principle of a localized, quantal release of Ca2+ from intracellular stores is a shared feature.

Mechanisms Underlying Cytosolic Calcium Oscillations and Waves

As the concentration of IP3 increases, the frequency of Ca2+ puffs increases, and with sufficient stimulation, these local events can coordinate to generate propagating Ca2+ waves that can engulf the entire cell. nih.govelifesciences.org These global waves are also driven by the regenerative nature of CICR, where the wave propagates through the sequential activation of adjacent IP3R clusters. researchgate.net

In many cell types, agonist stimulation leads to repetitive, transient increases in the global cytosolic Ca2+ concentration, known as Ca2+ oscillations. elifesciences.orgnih.gov The frequency of these oscillations can vary from a few seconds to several minutes. elifesciences.org The mechanism driving these oscillations is complex and involves feedback loops in the Ca2+ signaling pathway. One key element is the biphasic regulation of the IP3R by cytosolic Ca2+. Low concentrations of Ca2+ potentiate IP3R opening, while high concentrations are inhibitory. elifesciences.orgnih.gov This interplay of activation and inhibition, coupled with the re-uptake of Ca2+ into the ER by SERCA pumps, can generate sustained oscillations. nih.govnih.gov Furthermore, oscillations in the concentration of IP3 itself, driven by Ca2+-dependent feedback on its synthesis and degradation, can also contribute to the generation of Ca2+ oscillations. nih.govnih.govembopress.org

Frequency Encoding of Calcium Signals by IP3R Dynamics

A remarkable feature of Ca2+ oscillations is that the strength of the initial stimulus is often encoded in the frequency, rather than the amplitude, of the oscillations. elifesciences.orgembopress.org This "frequency modulation" allows for a more digital-like signaling mechanism, where different cellular responses can be triggered by distinct oscillation frequencies. elifesciences.org For instance, different frequencies of Ca2+ oscillations have been shown to selectively activate different transcription factors and gene expression programs. elifesciences.orgembopress.org

Interactions with Store-Operated Calcium Entry (SOCE)

The intricate dance of cellular calcium signaling often involves a close partnership between the release of calcium from intracellular stores and the influx of calcium from the extracellular environment. D-myo-inositol-1,4,5-trisphosphate (IP3) receptors, as key players in releasing calcium from the endoplasmic reticulum (ER), are centrally positioned to influence store-operated calcium entry (SOCE), the primary mechanism for replenishing these internal stores. nih.govelifesciences.orgbiorxiv.org This interplay ensures a sustained calcium signal, which is vital for a multitude of cellular processes. The activation of SOCE is initiated when the calcium concentration within the ER lumen decreases. rupress.org This depletion is sensed by stromal interaction molecules (STIMs), which are transmembrane proteins primarily located in the ER membrane. nih.govpaperswithcode.com Upon sensing low ER calcium, STIM proteins undergo conformational changes, oligomerize, and translocate to regions where the ER is in close proximity to the plasma membrane, known as ER-PM junctions. nih.govbiologists.com At these junctions, STIM proteins interact with and activate Orai channels, which are highly selective calcium channels in the plasma membrane, leading to the influx of extracellular calcium. rupress.orgnih.govpaperswithcode.com While the fundamental role of IP3 receptors in initiating SOCE through store depletion is well-established, emerging research reveals a more complex and multifaceted relationship, involving direct functional coupling and regulatory actions that are independent of the receptor's calcium-releasing function. nih.govelifesciences.orgbiorxiv.orgrupress.orgnih.gov

Functional Coupling of IP3Rs to STIM and Orai Channels

The canonical model of IP3R-mediated SOCE activation hinges on the receptor's primary function: releasing calcium from the ER. biorxiv.org Agonist stimulation of cell surface receptors coupled to phospholipase C leads to the generation of IP3, which binds to and opens IP3R channels. nih.govbiorxiv.org The subsequent efflux of calcium from the ER into the cytosol depletes the store's calcium content, triggering the activation of STIM proteins and the subsequent opening of Orai channels. biorxiv.org

However, a growing body of evidence points towards a more intimate and direct functional coupling between IP3Rs and the core components of the SOCE machinery. Studies in various cell types, including neurons and breast cancer cells, suggest that the relationship extends beyond simple store depletion. rupress.orgsciety.org

Key Research Findings on Functional Coupling:

Proximity and Colocalization: Research indicates that IP3Rs are often located in close proximity to STIM2 clusters within ER-PM junctions. nih.gov This spatial arrangement allows STIM2, which is more sensitive to subtle decreases in ER calcium than STIM1, to sense localized calcium depletion near active IP3Rs, even under basal or sub-threshold stimulation conditions. nih.govpnas.org This functional link between IP3R activity and STIM2 pre-clustering is considered a critical checkpoint for the initiation of SOCE. nih.gov

Reciprocal Regulation: The interaction is not unidirectional. While IP3Rs influence STIM activation, STIM proteins can, in turn, modulate IP3R function. The N-terminal luminal domains of unactivated STIM1 and STIM2 have been shown to inhibit IP3R-evoked calcium release. nih.govbiorxiv.org As agonist stimulation increases and STIM proteins become activated, this inhibition is relieved, allowing for a more robust calcium release. nih.gov This suggests a sophisticated feedback mechanism that tailors calcium release to the level of store depletion and the need for calcium entry. biorxiv.org

Stabilization of the STIM-Orai Complex: In Drosophila neurons, wild-type IP3Rs have been shown to be crucial for stabilizing the interaction between STIM and Orai proteins following store depletion. nih.govbiologists.com Mutant IP3Rs were found to attenuate the association of STIM with Orai and subsequent SOCE activation, a defect that could be rescued by the overexpression of STIM and Orai. nih.govbiologists.com This suggests that the IP3R itself can act as a scaffold or facilitator, promoting the efficient coupling of the SOCE machinery. nih.gov

Interaction TypeKey Proteins InvolvedMechanismFunctional ConsequenceSupporting Evidence (Citation)
Canonical ActivationIP3R, STIM1, Orai1IP3-induced Ca2+ release from the ER depletes stores, activating STIM1.Initiation of SOCE to replenish ER Ca2+ and sustain signaling. biorxiv.orgbiorxiv.org
STIM2 Pre-clusteringIP3R, STIM2, Orai1Ambient IP3R activity creates local Ca2+ depletion sensed by the highly sensitive STIM2.Constitutive clustering of STIM2 at ER-PM junctions, priming the cell for rapid SOCE activation. nih.govpnas.org
Reciprocal InhibitionIP3R, STIM1, STIM2The N-terminal domains of unactivated STIM proteins inhibit IP3R channel function.Prevents excessive Ca2+ release; relief of inhibition upon STIM activation coordinates Ca2+ release with Ca2+ entry. nih.govbiorxiv.org
Complex StabilizationIP3R, STIM, OraiIP3R acts as a potential scaffold to stabilize the STIM-Orai interaction at ER-PM junctions.Enhanced efficiency and stability of SOCE activation. nih.govbiologists.com

IP3R Regulation of SOCE Independent of Its Calcium Release Function

Perhaps the most intriguing aspect of the IP3R-SOCE interplay is the discovery that IP3Rs can regulate SOCE through a mechanism that is entirely independent of their ability to conduct calcium ions. nih.govelifesciences.org This non-canonical function reveals an unexpected layer of control, where the IP3R acts as a ligand-gated molecular switch rather than a simple ion channel.

This novel regulatory role has been demonstrated conclusively in neuronal cells. nih.govbiorxiv.org Studies using pharmacologically depleted ER calcium stores have shown that the loss of IP3Rs attenuates SOCE. nih.govsciety.org Strikingly, this attenuation can be rescued by expressing a mutant IP3R that is incapable of releasing calcium (a "pore-dead" mutant), but only if this mutant receptor can still bind to its ligand, IP3. nih.govelifesciences.org

Mechanistic Insights:

The core of this mechanism lies in the conformational change that the IP3R undergoes upon binding IP3. nih.govresearchgate.net Even without a functional pore, the binding of IP3 is thought to alter the receptor's structure, enabling it to facilitate the interaction between active STIM1 and Orai1 at the ER-PM junctions. nih.govelifesciences.orgresearchgate.net This suggests that the IP3-bound IP3R acts as a molecular tether or scaffold, enhancing the coupling efficiency of the SOCE complex. sciety.org

This IP3-dependent, but release-independent, regulation has significant physiological implications. It provides a mechanism for convergent regulation, allowing SOCE to be tuned specifically in response to extracellular signals that generate IP3. nih.govelifesciences.orgbiorxiv.org This dual regulation—activating STIMs through store depletion and enhancing STIM-Orai coupling through IP3 binding—may serve to reinforce local calcium entry and ensure a robust and precisely controlled calcium signal in response to specific physiological stimuli. elifesciences.org

Experimental ObservationConclusionProposed MechanismSupporting Evidence (Citation)
Loss of IP3Rs attenuates SOCE even with pharmacological store depletion.IP3Rs have a role in SOCE beyond simply depleting the ER of calcium.IP3R may act as a structural component or scaffold at ER-PM junctions. nih.govsciety.org
Expression of a pore-dead IP3R restores SOCE in IP3R-knockdown cells.The calcium-releasing function (the pore) of the IP3R is not required for this regulatory role.The protein structure of the IP3R itself is critical for this function. nih.govelifesciences.orgbiorxiv.org
A pore-dead IP3R that cannot bind IP3 fails to restore SOCE.IP3 binding to the IP3R is essential for this non-canonical regulation of SOCE.The IP3-induced conformational change in the receptor is the key trigger for enhancing STIM1-Orai1 association. nih.govelifesciences.orgresearchgate.net

Role of D Myo Inositol 1,4,5 Triphosphate Signaling in Specific Cellular and Physiological Processes

Fundamental Cellular Processes Regulated by IP3-Calcium Signaling

The IP3-calcium signaling pathway is integral to the life of a cell, influencing its decision to proliferate, differentiate, and carry out specialized functions. This pathway is a master regulator of cellular activity, from the expression of genes to the secretion of proteins and the management of metabolic energy.

Cell Proliferation and Differentiation

The controlled proliferation and differentiation of cells are fundamental for tissue development and homeostasis, and IP3-mediated calcium signaling plays a pivotal role in these processes. Myo-inositol itself is recognized as an essential factor for the growth of mammalian cells. nih.gov The IP3 pathway is instrumental in driving cell cycle progression and guiding cells toward their specialized fates.

Recent research has highlighted the critical role of IP3 receptors (IP3Rs) in vascular smooth muscle cell (VSMC) proliferation. Studies have shown that the expression of all three IP3R subtypes is upregulated during VSMC proliferation and that the genetic removal of these receptors significantly curtails cell growth. nih.gov This demonstrates the essential nature of IP3R-mediated calcium release in promoting the proliferation of these cells. nih.gov

The influence of IP3 signaling extends to various cell types, where it modulates the balance between proliferation and differentiation. The precise patterns of calcium oscillations, dictated by IP3, can determine whether a cell continues to divide or exits the cell cycle to specialize.

Regulation of Gene Transcription and Protein Secretion

The calcium signals initiated by IP3 have profound effects on gene expression and protein secretion. nih.gov Fluctuations in intracellular calcium levels can activate transcription factors, which then bind to DNA and modulate the transcription of specific genes. This mechanism allows cells to adapt to their environment by altering their protein expression profile in response to external stimuli. The IP3/Ca2+ pathway is a key player in this signal transduction from the cell surface to the nucleus. nih.gov

Protein secretion is another fundamental cellular process that is tightly regulated by intracellular calcium concentrations. The fusion of secretory vesicles with the plasma membrane, a critical step in the release of proteins, is a calcium-dependent event. By controlling the release of calcium from intracellular stores, IP3 signaling ensures that proteins are secreted in a timely and controlled manner in response to specific signals.

Control of Cellular Metabolism and Bioenergetics

The inositol (B14025) phosphate (B84403) system, including IP3 and its metabolites, is deeply intertwined with the regulation of cellular metabolism and energy balance. mdpi.com This signaling network contributes to energy homeostasis by influencing nutrient uptake, metabolic signaling pathways, and mitochondrial function. mdpi.com Disruptions in inositol phosphate synthesis have been shown to impact a range of metabolic functions, including glycolysis, gluconeogenesis, and lipid synthesis, underscoring the system's importance in metabolic programming. mdpi.com

Inositol pyrophosphates, which can be formed from the IP3 pathway, are particularly important in metabolic and bioenergetic processes. mdpi.com These molecules can regulate proteins through pyrophosphorylation and play a significant role in maintaining cellular phosphate homeostasis. mdpi.com The flexible and nutrient-responsive nature of the inositol phosphate system makes it an ideal coordinator of metabolic adaptability. mdpi.com

Significance in Neuroscience and Nervous System Function

In the nervous system, IP3-mediated calcium signaling is a key mechanism underlying the intricate processes of synaptic communication and plasticity, which are the cellular foundations of learning and memory.

Contributions to Synaptic Plasticity and Neuronal Excitability

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental property of neurons that enables learning and memory formation. IP3 signaling plays a crucial role in various forms of synaptic plasticity. semanticscholar.orgnih.gov For instance, in the hippocampal CA1 neurons, a region critical for memory, the activation of group I metabotropic glutamate (B1630785) receptors leads to the production of IP3. semanticscholar.org This, in turn, contributes to processes like depotentiation, a form of long-term depression where synaptic strength is reversed. semanticscholar.orgnih.gov

The release of calcium through IP3 receptors can modulate the activity of various ion channels and receptors, thereby influencing neuronal excitability. For example, increased intracellular calcium can affect the activity of NMDA receptors and GABA-A receptors, which are critical for excitatory and inhibitory neurotransmission, respectively. semanticscholar.org This modulation of neuronal excitability is essential for the proper processing of information in the brain.

Specific Roles in Cerebellar Purkinje Cells and Dendritic Spine Morphology

Cerebellar Purkinje cells are a type of neuron that plays a crucial role in motor coordination and learning. These cells express a high concentration of IP3 receptors, particularly the type 1 receptor (IP3R1). semanticscholar.orgnih.govnih.gov Immunogold labeling studies have revealed that these receptors are densely packed in specific subcompartments of the endoplasmic reticulum, including cisternal stacks and smooth tubules, throughout the cell body and extending into the dendritic spines. semanticscholar.orgnih.gov

The strategic localization of IP3Rs in Purkinje cells is critical for their function. IP3-mediated calcium release in these neurons is involved in the induction of long-term depression (LTD), a form of synaptic plasticity thought to be important for motor learning.

Furthermore, IP3 signaling has been shown to regulate the morphology of Purkinje cell dendrites. Interestingly, this regulation appears to be mediated by IP3R1 in the neighboring granule cells, which release brain-derived neurotrophic factor (BDNF) in an IP3-dependent manner. nih.gov This BDNF then acts on the Purkinje cells to promote dendritic outgrowth, highlighting a complex intercellular signaling mechanism. nih.gov The intricate structure of dendritic spines, which are the primary sites of excitatory synaptic input, is also influenced by IP3 signaling, with IP3Rs being present in the spine apparatus. semanticscholar.org

ParameterFindingCell/Tissue TypeReference
Cell Proliferation Genetic ablation of all 3 IP3R subtypes significantly reduced cell proliferation.Vascular Smooth Muscle Cells nih.gov
Gene Transcription IP3-mediated Ca2+ signals control gene expression.General nih.gov
Metabolism The inositol phosphate system is integral to energy homeostasis and metabolic adaptability.General mdpi.com
Synaptic Plasticity IP3 signaling is involved in depotentiation in hippocampal CA1 neurons.Hippocampal CA1 Neurons semanticscholar.orgnih.gov
IP3R Localization High concentration of IP3R1 in cisternal stacks of the endoplasmic reticulum.Cerebellar Purkinje Cells semanticscholar.orgnih.gov
Dendritic Morphology IP3R1 in granule cells regulates Purkinje cell dendritic outgrowth via BDNF.Cerebellum nih.gov

Modulation of Neurotransmitter Release

The second messenger molecule, d-Myo-inositol-1,4,5-triphosphate (IP3), plays a significant role in neuronal function by regulating calcium homeostasis, which is fundamental for processes such as neuronal excitability, synaptic plasticity, and the release of neurotransmitters. numberanalytics.com The inositol 1,4,5-trisphosphate receptor (IP3R), particularly the subtype IP3R1, is highly concentrated in the brain, including hippocampal neurons, where it governs intracellular calcium levels. nih.gov Found on the smooth endoplasmic reticulum (sER), the IP3R1 mobilizes calcium into the cytosol when activated by IP3. nih.gov This increase in intracellular IP3 is often triggered by the stimulation of specific metabotropic glutamate receptors. nih.gov

Research confirms that IP3R1 is present in both presynaptic terminals and postsynaptic spines of hippocampal CA1 pyramidal neurons. nih.gov Following tetanic stimulation, a significant rise in the concentration of IP3R1 occurs within the presynaptic compartment, pointing to its crucial role in the initial phases of synaptic plasticity. nih.gov This suggests that IP3R1 is involved in modulating the release of neurotransmitters by presynaptically regulating calcium homeostasis. nih.gov While calcium entry through voltage-gated calcium channels is a primary driver for synaptic vesicle release, a feedback loop exists where ER calcium stores, governed by IP3Rs, also regulate presynaptic plasticity and neurotransmission. mdpi.com In conditions like Familial Alzheimer's Disease, an enhanced gain-of-function of IP3Rs can disrupt these finely tuned processes and impair neurotransmitter release. mdpi.com

Muscle Physiology: Implications in Excitation-Contraction Coupling

Inositol 1,4,5-trisphosphate (IP3) signaling is a key regulator of muscle contraction. physiology.orgnih.gov In smooth muscle cells (SMCs), IP3 is a critical messenger that mobilizes calcium from intracellular stores, primarily the sarcoplasmic reticulum (SR), to modulate contraction. nih.govnih.gov All three isoforms of the IP3 receptor (IP3R1, IP3R2, and IP3R3) are expressed in various types of SMCs, with their relative abundance and cellular location contributing to differences in signaling. nih.govjci.org For instance, IP3R1 is the main isoform in vascular smooth muscle cells. nih.gov The activation of these receptors by IP3 leads to an increase in intracellular calcium, which is a direct trigger for the contractile apparatus. numberanalytics.com

In cardiac muscle, while the ryanodine (B192298) receptor (RyR) is the primary channel for calcium release during excitation-contraction coupling (ECC), IP3Rs play a significant modulatory role. physiology.orgnih.govebi.ac.uk The IP3R2 isoform is the most prevalent in cardiac muscle. nih.gov Stimulation of G-protein coupled receptors can lead to the production of IP3, which then activates IP3Rs on the SR and the nuclear envelope. frontiersin.org This IP3-mediated calcium release can sensitize adjacent RyRs, leading to a positive inotropic effect, meaning it increases the force of contraction. physiology.orgfrontiersin.org Studies in rabbit ventricular myocytes have shown that stimulating IP3 production increases the amplitude of calcium transients during action potentials, an effect that is blocked by IP3R antagonists. physiology.org

In skeletal muscle, IP3Rs are also involved in calcium signaling related to excitation-transcription coupling and plasticity. physiology.orgresearchgate.net While RyRs are the main players in the rapid calcium release for contraction, IP3Rs, located in the nuclear envelope and in a striated pattern in the sarcoplasm, contribute to slower, nucleus-associated calcium waves. physiology.org Depolarization of the muscle cell membrane can trigger an increase in IP3 levels, leading to these distinct calcium signals. physiology.org

Receptor/ChannelPrimary Function in MuscleModulatory Role in Muscle
This compound Receptor (IP3R) Modulates contraction in smooth muscle by releasing Ca2+ from the SR. nih.govnih.govIn cardiac muscle, sensitizes RyRs to enhance Ca2+ release and contraction force. physiology.orgfrontiersin.org In skeletal muscle, generates slow Ca2+ waves involved in gene expression. physiology.org
Ryanodine Receptor (RyR) Primary Ca2+ release channel for excitation-contraction coupling in skeletal and cardiac muscle. ebi.ac.ukInteracts with IP3R-mediated signals in cardiac muscle. physiology.org

Immune Cell Activation and Signaling Pathways

The IP3 signaling pathway is indispensable for the activation and function of immune cells, particularly T lymphocytes. nih.gov Antigen-specific activation of T cells through the T-cell antigen receptor (TCR) complex initiates a signaling cascade that results in a rapid and sustained increase in the concentration of cytoplasmic free calcium. nih.govnih.gov This calcium signal is a critical second messenger that drives T-cell proliferation and the production of essential cytokines like interleukin-2 (B1167480) (IL-2). nih.gov

The process begins when TCR stimulation activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and diacylglycerol (DAG). nih.gov IP3 diffuses through the cytosol and binds to the type 1 IP3 receptor (IP3R1), an intracellular calcium-release channel located on the endoplasmic reticulum. nih.govnih.gov This binding event triggers the release of calcium from the ER stores into the cytoplasm. nih.gov

Research using Jurkat T cells, a human T lymphocyte cell line, has definitively established the essential role of IP3R1. When the expression of type 1 IP3R was prevented through antisense technology, the T cells were unable to increase their intracellular calcium concentration or produce IL-2 following TCR stimulation. nih.gov This demonstrates that the type 1 IP3R is fundamentally required for the intracellular calcium release that initiates antigen-specific T-cell proliferation. nih.gov Further studies have shown that Inositol (1,4,5) trisphosphate 3 kinase B (Itpkb), an enzyme that converts IP3 to inositol (1,3,4,5) tetrakisphosphate (IP4), is also crucial for T cell development and modulates downstream signaling pathways. pnas.org

MoleculeRole in T-Cell Activation
This compound (IP3) Second messenger that binds to IP3R1 to trigger Ca2+ release from the ER. nih.govnih.gov
Phospholipase C (PLC) Enzyme activated by TCR stimulation; produces IP3 and DAG from PIP2. nih.gov
Type 1 IP3 Receptor (IP3R1) ER-resident channel essential for releasing stored Ca2+ upon IP3 binding. nih.gov
Interleukin-2 (IL-2) T-cell growth factor whose production is dependent on the IP3/Ca2+ signaling pathway. nih.gov
Inositol (1,4,5) trisphosphate 3 kinase B (Itpkb) Enzyme that phosphorylates IP3, playing a role in T cell development and signaling. pnas.org

Reproductive Biology: Mechanisms in Fertilization

The process of fertilization in mammals is critically dependent on the signaling pathway involving this compound. physiology.orgnih.gov Upon fusion of the sperm and egg, a sperm-derived factor, now widely recognized as phospholipase C zeta (PLCζ), is introduced into the egg's cytoplasm. nih.govnih.govmdpi.com PLCζ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) present in the egg's plasma membrane, generating IP3 and diacylglycerol. nih.govresearchgate.netoup.com

This production of IP3 is the primary trigger for a series of periodic and prolonged increases in the intracellular calcium concentration, known as calcium oscillations. nih.govmdpi.comresearchgate.net These oscillations are both necessary and sufficient to initiate "egg activation"—a cascade of biochemical and structural transformations that turn the egg into a zygote. nih.gov The key events of egg activation regulated by these calcium signals include the cortical granule reaction to prevent polyspermy, completion of meiosis, and the initiation of embryonic development. researchgate.net

IP3 mediates this calcium release by binding to its receptor, predominantly the type-1 IP3 receptor (IP3R-1), which is a ligand-gated calcium channel located in the membrane of the endoplasmic reticulum (ER), the egg's main calcium reservoir. nih.govoup.com The binding of IP3 to IP3R-1 opens the channel, allowing stored calcium to flow into the cytoplasm. oup.com The sensitivity and expression of IP3R-1 are upregulated during oocyte maturation, ensuring the egg is primed for fertilization. oup.com Studies in various mammalian species, including mouse and bovine, have demonstrated that blocking the function of IP3R-1 prevents these essential calcium oscillations and subsequent egg activation, confirming its indispensable role in the initiation of life. oup.comnih.govnih.gov

Inter-Organelle Communication Mediated by IP3Rs

ER-Mitochondria Calcium Transfer and Maintenance of Organelle Contact Sites

Inositol 1,4,5-trisphosphate receptors (IP3Rs) are central to the communication between the endoplasmic reticulum (ER) and mitochondria, two organelles that form close physical associations known as ER-mitochondria contact sites (ERMCs) or mitochondria-associated membranes (MAMs). nih.govnih.govresearchgate.net These contact sites are critical signaling hubs where IP3Rs on the ER membrane are positioned in close proximity to the outer mitochondrial membrane. nih.govyoutube.com

This strategic localization allows for efficient and localized calcium transfer from the ER directly to the mitochondria. nih.govyoutube.com When a cell is stimulated and produces IP3, the IP3Rs open, releasing calcium from the ER. Due to the close apposition at ERMCs, this creates microdomains of high calcium concentration (estimated to be 10-30 µM) near the mitochondrial surface. nih.gov This high local concentration is necessary to overcome the low affinity of the mitochondrial calcium uniporter (MCU), the primary channel for calcium uptake into the mitochondrial matrix. youtube.comnih.gov This localized transfer, often termed a "calcium synapse," is far more efficient than relying on global increases in cytosolic calcium. youtube.com

Once inside the mitochondria, the increased calcium concentration stimulates key enzymes of the tricarboxylic acid (TCA) cycle and the electron transport chain, thereby boosting ATP production to meet the cell's energy demands. nih.govnih.gov Beyond their role in calcium signaling, IP3Rs also have a structural, calcium-independent function in maintaining the integrity of ER-mitochondria contacts. nih.gov Studies have shown that cells lacking IP3Rs have reduced ER-mitochondrial tethering. nih.gov All three IP3R isoforms can support these contacts, but the type 2 IP3R (IP3R2) appears to be the most effective at mediating the functional calcium transfer to mitochondria. nih.gov This dynamic capture and "parking" of motile IP3Rs at ERMCs allows for rapid and regulated communication between the two organelles, linking cellular signaling events to metabolic responses. nih.gov

ComponentLocationFunction in ER-Mitochondria Communication
IP3 Receptor (IP3R) Endoplasmic Reticulum (ER) membrane, enriched at ERMCs. nih.govnih.govReleases Ca2+ from the ER upon IP3 binding; acts as a scaffold to maintain contact site structure. nih.govnih.govnih.gov
Mitochondrial Calcium Uniporter (MCU) Inner Mitochondrial Membrane. youtube.comTransports Ca2+ from the intermembrane space into the mitochondrial matrix. youtube.com
Voltage-Dependent Anion Channel (VDAC) Outer Mitochondrial Membrane. nih.govAllows Ca2+ to pass from the cytosol into the intermembrane space. nih.gov
Grp75 Chaperone protein.Can act as a linker protein, stabilizing the interaction between IP3R and VDAC. researchgate.net

Interactions with Lysosomal Calcium Channels

In addition to mitochondria, the endoplasmic reticulum also establishes membrane contact sites with lysosomes, and IP3Rs play a crucial role in mediating calcium exchange between these two organelles. nih.govnih.gov A significant population of lysosomes is found associated with the ER, often located in regions that are densely populated by clusters of IP3Rs. nih.gov

Research has demonstrated that IP3Rs selectively deliver calcium from the ER to lysosomes. nih.gov Upon cellular stimulation that generates IP3, the opening of IP3Rs leads to a localized release of calcium that is efficiently taken up by adjacent lysosomes. nih.gov This process allows extracellular stimuli to regulate lysosomal function via the IP3 signaling pathway. nih.gov The ER essentially acts like a "piston," concentrating calcium via its high-affinity SERCA pumps and then delivering it through the large-conductance IP3R channels to the low-affinity calcium uptake system of the lysosome. nih.gov

This ER-to-lysosome calcium transfer is important for various lysosomal functions. For example, the transferred calcium can act as a counterion that facilitates the acidification of the lysosome. nih.gov The integrity of this communication is dependent on the lysosome's state; for instance, prolonged dissipation of the lysosomal pH gradient can cause lysosomes to enlarge and move away from the ER, disrupting their association with IP3Rs and impairing this calcium exchange. nih.govnih.gov While IP3Rs mediate the regulated, stimulus-dependent calcium transfer, they are not strictly required for the formation of the ER-lysosome contact sites themselves. nih.gov This interplay highlights a sophisticated level of inter-organelle communication where the primary calcium store of the ER, under the control of IP3, directly influences the function of the cell's main degradative compartment. nih.govnih.gov

Mechanistic Insights into Ip3 Dysregulation in Pathological States

Aberrant IP3 Signaling in Disease Pathogenesis

Dysfunctional IP3 signaling is a common feature in many pathological states. numberanalytics.com The mechanisms underlying this dysregulation are varied, involving changes in the expression levels of IP3Rs, mutations in the genes encoding them, and alterations in the activity of proteins that regulate the IP3 pathway.

IP3 signaling plays a dual role in cancer, with its effects being highly context-dependent. nih.gov It is implicated in controlling various cancer hallmarks, including cell proliferation, migration, apoptosis, and autophagy. numberanalytics.comnih.gov

The overexpression of IP3Rs is a documented phenomenon in several cancers, including breast, prostate, colon, and glioblastoma. numberanalytics.comnih.gov This increased expression can lead to enhanced Ca²⁺ signaling, which in turn promotes cancer cell proliferation and migration. numberanalytics.com For instance, the release of Ca²⁺ via IP3Rs can activate downstream pathways involving protein kinase C (PKC) and matrix metalloproteinases (MMPs), which are crucial for cell migration and the degradation of the extracellular matrix during metastasis. numberanalytics.com

Different IP3R isoforms have distinct roles in cancer. IP3R3, in particular, is often localized at ER-mitochondria contact sites and is associated with promoting pro-apoptotic Ca²⁺ transfer from the ER to the mitochondria. nih.gov However, its role is complex. In some cancers, like cholangiocarcinoma, upregulation of IP3R3 enhances malignant features, including proliferation and migration. nih.gov In bladder cancer, IP3R3 promotes proliferation by activating the NF-κB/CD44 pathway. nih.gov Conversely, some cancer cells exhibit an "addiction" to the basal Ca²⁺ transfer to mitochondria mediated by IP3Rs for their survival and bioenergetics. In such cases, inhibiting IP3Rs can trigger cancer cell death through mechanisms like enhanced autophagy or mitotic catastrophe. nih.govresearchgate.net

The function of IP3Rs is also tightly regulated by oncogenes and tumor suppressors. cell-stress.com Tumor suppressors such as PTEN, BRCA1, and BAP1 can promote IP3R activity, sensitizing cells to apoptosis. cell-stress.com For example, BAP1 deubiquitinates and stabilizes IP3R3, thereby promoting cell death. nih.govcell-stress.com Loss of function in these tumor suppressors, a common event in many cancers, can lead to reduced IP3R-mediated Ca²⁺ signaling and apoptosis resistance. cell-stress.com Conversely, oncogenes like Bcl-2 and Akt can suppress IP3R activity, protecting cancer cells from apoptosis. cell-stress.com

Role of IP3R Isoforms and Regulators in Cancer

ComponentRole in CancerMechanismAssociated Cancer TypesReference
IP3R OverexpressionPromotes Proliferation & MigrationEnhances Ca²⁺ signals activating PKC and MMPs.Breast, Prostate, Colon numberanalytics.com
IP3R3Context-dependent (Pro-apoptotic or Pro-proliferative)Mediates Ca²⁺ flux to mitochondria; Activates NF-κB/CD44 pathway.Cholangiocarcinoma, Bladder Cancer nih.govnih.gov
BAP1 (Tumor Suppressor)Promotes ApoptosisDeubiquitinates and stabilizes IP3R3.Various cancers with BAP1 deficiency cell-stress.com
PTEN (Tumor Suppressor)Promotes ApoptosisCompetes with FBXL2 for IP3R3 binding, preventing its degradation.Various cancers with PTEN loss cell-stress.com
Bcl-2 (Oncogene)Inhibits ApoptosisSuppresses IP3R channel activity.Various cell-stress.com

Dysregulation of neuronal Ca²⁺ homeostasis is a central theme in the pathology of many neurodegenerative diseases, with the IP3 signaling pathway being a key player. numberanalytics.comnih.govresearchgate.net

Huntington's Disease (HD): A hallmark of HD is the specific interaction between the mutant huntingtin (mHtt) protein and the C-terminal region of the type 1 IP3 receptor (IP3R1). nih.gov This interaction sensitizes IP3R1 to activation by its ligand, IP3, leading to exaggerated Ca²⁺ release from the ER. nih.gov This augmented Ca²⁺ signaling is believed to contribute to the excitotoxicity and eventual apoptosis of medium spiny neurons in the striatum, a primary target in HD. nih.gov Disrupting the association between mHtt and IP3R1 has been shown to protect these neurons both in vitro and in vivo. nih.gov

Ataxias: Several types of spinocerebellar ataxias (SCAs) are directly linked to aberrant IP3 signaling. nih.govnih.gov

SCA15/16 and SCA29: These autosomal dominant ataxias are caused by heterozygous mutations, deletions, or missense mutations in the ITPR1 gene, which encodes IP3R1. pnas.orgpnas.org These mutations often lead to impaired channel function. pnas.orgnih.gov

SCA2 and SCA3: In these disorders, the mutant proteins ataxin-2 and ataxin-3, respectively, bind specifically to IP3R1, increasing its sensitivity to IP3 and leading to enhanced Ca²⁺ release. nih.gov

Other Ataxias: Mutations in proteins that regulate IP3R1 function, such as Carbonic anhydrase-related protein VIII (CAR8), also cause congenital ataxia. pnas.orgnih.gov CAR8 normally inhibits IP3 binding to IP3R1, and pathological mutations in either CAR8 or its binding site on IP3R1 disrupt this inhibition, leading to aberrant Ca²⁺ homeostasis. pnas.orgnih.gov

Alzheimer's Disease (AD): A growing body of evidence implicates disrupted IP3/Ca²⁺ signaling in the pathophysiology of AD. nih.govjneurosci.orguci.edu Familial AD-linked mutations in the presenilin 1 (PS1) gene have been shown to enhance IP3-mediated Ca²⁺ liberation from the ER in neurons. jneurosci.orgnih.gov Studies using knock-in mice expressing the PS1(M146V) mutation revealed significantly larger IP3-evoked Ca²⁺ responses compared to controls. nih.govnih.gov This exaggerated Ca²⁺ release can reduce neuronal electrical excitability by activating Ca²⁺-dependent potassium channels and, over the long term, is thought to contribute to the neuronal pathology of AD. jneurosci.orgnih.gov The over-activation of IP3 receptors by amyloid-β oligomers is also proposed to contribute to the persistent elevation of intracellular Ca²⁺, leading to signaling irregularities and memory impairment. frontiersin.org

IP3/IP3R1 Dysregulation in Neurodegenerative Diseases

DiseaseMechanism of IP3/IP3R1 DysregulationConsequenceReference
Huntington's DiseaseMutant huntingtin protein binds to IP3R1, sensitizing it to IP3.Exaggerated Ca²⁺ release, neuronal excitotoxicity, and apoptosis. nih.gov
Spinocerebellar Ataxia (SCA15/16, SCA29)Mutations or deletions in the ITPR1 gene encoding IP3R1.Impaired IP3R1 channel function and aberrant Ca²⁺ homeostasis. pnas.orgpnas.org
Spinocerebellar Ataxia (SCA2, SCA3)Mutant ataxin-2 or ataxin-3 binds to IP3R1, increasing its sensitivity.Enhanced Ca²⁺ release from the ER. nih.gov
Alzheimer's DiseaseFamilial AD mutations (e.g., in Presenilin 1) enhance IP3-mediated Ca²⁺ release. Amyloid-β oligomers may over-activate IP3Rs.Exaggerated Ca²⁺ signals, altered membrane excitability, and potential neuronal damage. jneurosci.orgnih.govfrontiersin.org

IP3 signaling is a critical regulator of cardiovascular function and programmed cell death, and its dysregulation is implicated in heart disease. numberanalytics.commdpi.com

Cardiovascular Pathologies: In the heart, IP3-mediated Ca²⁺ release from the sarcoplasmic reticulum contributes to cardiac contraction, gene transcription, and hypertrophic remodeling. mdpi.comnih.gov Many pro-hypertrophic stimuli, acting through G protein-coupled receptors (GPCRs), lead to the generation of IP3. nih.govresearchgate.net

Cardiac Hypertrophy: Overexpression of IP3R2, the major isoform in the heart, can cause cardiac hypertrophy. nih.govresearchgate.net The IP3R2/calcineurin/NFAT signaling pathway is a key contributor to the transcription of hypertrophic genes. mdpi.com Inhibiting IP3 signaling has been shown to prevent cardiac hypertrophy in response to certain stimuli like angiotensin II infusion. researchgate.net

Arrhythmias: In atrial cardiomyocytes, excessive IP3R1 activation can lead to Ca²⁺ overload in the nucleus, modifying the transcription of genes that promote arrhythmias. mdpi.com

Programmed Cell Death Pathways: IP3 signaling is a crucial regulator of apoptosis and has emerging roles in other forms of programmed cell death.

Apoptosis: IP3Rs are key players in initiating apoptosis by mediating the transfer of Ca²⁺ from the ER to the mitochondria. nih.gov This Ca²⁺ uptake by mitochondria can trigger the release of pro-apoptotic factors. As mentioned previously, tumor suppressors often enhance, and oncogenes suppress, this pro-apoptotic Ca²⁺ flux. cell-stress.com

Pyroptosis: This is a lytic, inflammatory form of programmed cell death. youtube.comresearchgate.net In the context of cardiovascular disease, IP3R-mediated Ca²⁺ overload is linked to pyroptosis. For example, in ischemic heart disease, the upregulation of IP3R1 in ventricular cardiomyocytes can lead to mitochondrial Ca²⁺ overload and subsequent myocardial cell death through pyroptosis. mdpi.com Similarly, in sepsis-induced cardiomyopathy, overexpression of IP3R2 triggers pyroptosis and apoptosis. mdpi.com

Ferroptosis: This is an iron-dependent form of cell death characterized by lipid peroxidation. frontiersin.org While Ca²⁺ dysregulation is known to be involved in ferroptosis, the direct and specific role of the IP3/IP3R signaling pathway in initiating or modulating this process is less clearly defined in the current scientific literature compared to its roles in apoptosis and pyroptosis.

Advanced Research Methodologies for Studying D Myo Inositol 1,4,5 Triphosphate Signaling

Techniques for Measuring Intracellular IP3 Concentration

Fluorescence Resonance Energy Transfer (FRET)-Based Sensors

FRET-based biosensors are powerful tools for detecting the spatiotemporal dynamics of second messenger production in living cells. nih.govnih.gov FRET is a mechanism of energy transfer between two light-sensitive molecules, a donor and an acceptor chromophore. wikipedia.org The efficiency of this non-radiative energy transfer is acutely sensitive to the distance between the fluorophores, typically in the range of 10-100 Å, making it an effective spectroscopic ruler for detecting molecular interactions. wikipedia.orgnih.gov

Genetically encoded IP3 sensors utilize this principle. They are typically unimolecular constructs containing an IP3 binding domain, such as the ligand-binding domain of the human type 1 IP3 receptor, flanked by two fluorescent proteins that form a FRET pair, for instance, Cerulean and Venus. ucsd.eduyoutube.com In the absence of IP3, the sensor exists in a conformation where the two fluorophores are in close proximity, allowing for efficient FRET. When IP3 binds to the receptor domain, it induces a conformational change that separates the donor and acceptor fluorophores, leading to a decrease in FRET efficiency. youtube.com This change in the ratio of acceptor to donor emission can be monitored using fluorescence microscopy to provide a real-time readout of intracellular IP3 concentration changes. nih.govyoutube.com

Researchers have developed several iterations of these sensors to improve their dynamic range and sensitivity. For example, the IRIS-2s sensors, which use enhanced green fluorescent protein (EGFP) and a Halo-protein with a tetramethylrhodamine (B1193902) (TMR) ligand, offer an improved dynamic range over previous versions. nih.gov The high-affinity variant, IRIS-2.3, has been successfully used to monitor the subtle and natural changes in IP3 concentration during the fertilization of mouse eggs. nih.gov

Sensor NameFRET Pair (Donor/Acceptor)IP3 Binding DomainKey FeatureReference
FRET InsP3 sensor ("fretino")Cerulean / VenusHuman type 1 IP3 receptor (224-605) R265KUnimolecular sensor for real-time IP3 imaging. ucsd.edu
IRIS-2.3EGFP / TMR-ligandModified IP3 binding domainHigh IP3 binding affinity and improved dynamic range, suitable for detecting subtle physiological IP3 changes. nih.gov

AlphaScreen Technology and Competitive Ligand Binding Assays

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, non-radioactive technology used to study biomolecular interactions. nih.govyoutube.com The assay involves two types of microbeads: a Donor bead and an Acceptor bead. The Donor bead contains a photosensitizer that, upon laser excitation at 680 nm, converts ambient oxygen into a short-lived, excited singlet state. nih.gov If an Acceptor bead is in close proximity (typically within 200 nm), the singlet oxygen molecules diffuse and react with a thioxene derivative in the Acceptor bead, generating a chemiluminescent signal that is subsequently transferred to fluorophores within the same bead, which then emit light at 520-620 nm. nih.govyoutube.com

For IP3 quantification, a competitive assay format is used. The Donor beads are coated with a molecule that binds to an IP3-specific binding protein, which is in turn captured on the Acceptor bead. A biotinylated IP3 derivative can be used to link the system. When IP3 from a cell lysate is introduced, it competes with the biotinylated IP3 for binding to the IP3-binding protein. This competition disrupts the proximity of the Donor and Acceptor beads, leading to a decrease in the AlphaScreen signal. The concentration of IP3 in the sample is determined by comparing the signal to a standard curve. nih.gov

A similar principle is used in other competitive assays, such as the HitHunter® assay, which is based on fluorescence polarization (FP). In this assay, a fluorescently labeled IP3 tracer is displaced from a specific IP3 binding protein by unlabeled IP3 from the sample. This displacement leads to a decrease in the polarization of the emitted fluorescence, as the smaller, unbound tracer tumbles more rapidly in solution. bmglabtech.com These methods provide robust and sensitive tools for quantifying IP3 levels, particularly in a high-throughput screening (HTS) context. nih.govbmglabtech.com

Assay TechnologyPrincipleSignal OutputKey AdvantageReference
AlphaScreenCompetitive binding disrupts proximity of Donor and Acceptor beads.Decreased chemiluminescent signal.High sensitivity and no-wash format suitable for HTS. nih.govyoutube.com
HitHunter® IP3 AssayCompetitive binding measured by Fluorescence Polarization (FP).Decreased fluorescence polarization.Robust, sensitive, and homogeneous format for HTS. EC50 of ~13 nM. bmglabtech.com

Electrophysiological Approaches for Characterizing IP3R Channel Kinetics

The inositol (B14025) 1,4,5-trisphosphate receptor (IP3R) is a ligand-gated Ca2+ channel primarily located on the endoplasmic reticulum (ER). biorxiv.orgnih.gov Understanding its function requires detailed characterization of its gating properties—the transitions between open, closed, and inactivated states. Electrophysiological techniques provide the means to study these kinetics with high temporal resolution. nih.gov

Single-Channel Current Recording and Patch-Clamp Technique

The patch-clamp technique is the gold standard for studying the activity of single ion channels. nih.govrupress.org It allows for the direct measurement of the ionic current flowing through an individual channel, revealing its conductance and gating kinetics. However, applying this technique to IP3Rs is challenging because they are located on intracellular membranes, which are generally inaccessible to a patch pipette in an intact cell. nih.govrupress.org

To circumvent this, researchers often use the "nuclear patch-clamp" method. In this approach, the nucleus of a cell, with its surrounding nuclear envelope, is isolated. The outer nuclear membrane is contiguous with the ER and contains functional IP3Rs. A patch pipette can then be used to form a high-resistance (giga-ohm) seal on this membrane, allowing for the recording of single IP3R channel currents. nih.govnih.gov These recordings have been instrumental in defining the fundamental properties of IP3Rs, such as their conductance and the regulatory effects of ligands like IP3 and Ca2+. nih.govnih.gov For instance, studies using this technique have determined the conductance of different IP3R isoforms.

IP3R Type/SourceIonic ConditionsMain Conductance StateReference
Xenopus oocyte (endogenous)140 mM K+~300 pS nih.gov
Rat Purkinje neuron (endogenous, S2+)150 mM KCl356 ± 4 pS nih.gov
Rat CA1 pyramidal neuron (endogenous, S2+)150 mM KCl366 ± 5 pS nih.gov
Mouse cortical neuron (endogenous, S2+)Not specified375 pS nih.gov

Analysis of IP3R Modal Gating Phenomena

Long-duration, single-channel recordings have revealed that IP3R gating is not static. Even under constant concentrations of IP3 and Ca2+, the channel exhibits spontaneous switching between distinct patterns of activity, a phenomenon known as modal gating. nih.govpnas.org This indicates that the channel can enter different conformational states, each with its own characteristic gating kinetics. nih.govresearchgate.net

Analysis of these recordings allows for the identification and characterization of these different modes. Three distinct gating modes have been identified for the IP3R: a mode characterized by high open probability (Po) with frequent bursting activity, an intermediate mode, and a low-activity mode. nih.gov The regulation of the channel by ligands like Ca2+ and IP3 is now understood to occur largely by modulating the channel's propensity to occupy a particular mode. nih.govpnas.org For example, cytosolic Ca2+ has a biphasic effect: low concentrations activate the channel and increase its open probability, while higher concentrations are inhibitory, and these effects are mediated by shifting the channel between its different gating modes. biorxiv.orgnih.gov Understanding modal gating is crucial for deciphering the complex Ca2+ signals generated by the cell, as the switching between modes has profound implications for the dynamics of Ca2+ release. pnas.org

Gating ModeDescriptionTypical Open Probability (Po)Influence of LigandsReference
High-Activity ModeCharacterized by frequent, long-lasting openings (bursting behavior).HighFavored by optimal activating concentrations of cytosolic Ca2+ (sub-μM range). nih.gov
Intermediate-Activity ModeA state with moderate opening frequency and duration.IntermediateTransitions between high and low activity states. nih.gov
Low-Activity ModeCharacterized by infrequent, brief openings.LowFavored by inhibitory (high μM) or sub-activating (low nM) concentrations of cytosolic Ca2+. nih.gov

Computational Modeling and Simulation of IP3-Calcium Dynamics

The signaling pathway involving IP3 and Ca2+ is characterized by intricate feedback loops. IP3 binding to its receptor triggers Ca2+ release, and the released Ca2+ in turn modulates the activity of the IP3R. nih.govpnas.org This interplay can generate complex intracellular Ca2+ signals, such as oscillations and waves. nih.govfrontiersin.org Computational modeling and simulation are indispensable tools for integrating the known biophysical properties of the system to understand how these complex dynamics emerge. frontiersin.orgipu.ru

Mathematical models of IP3-Ca2+ dynamics are typically formulated as a system of differential equations that describe the time evolution of the concentrations of IP3 and cytosolic Ca2+, as well as the states of the IP3R channels. ipu.rubiorxiv.org These models incorporate key processes such as:

IP3 Production and Degradation: The synthesis of IP3 by phospholipase C and its subsequent metabolism. nih.govipu.ru

Ca2+ Fluxes: The release of Ca2+ from the ER through IP3Rs, the pumping of Ca2+ back into the ER by SERCA (Sarco/Endoplasmic Reticulum Ca2+-ATPase) pumps, and leak currents. ipu.runih.gov

IP3R Kinetics: A mathematical description of the channel's gating, often based on data from patch-clamp experiments, including the regulatory effects of IP3 and Ca2+. nih.gov

Diffusion: The spatial movement of IP3 and Ca2+ (often buffered) within the cytosol, which is crucial for modeling Ca2+ waves. frontiersin.org

These models have been used to investigate a wide range of phenomena, from the mechanisms underlying Ca2+ oscillations in non-excitable cells to the role of nuclear Ca2+ signaling in gene transcription. frontiersin.orgarxiv.org By varying parameters within the model, researchers can perform in silico experiments to predict how the system will behave under different conditions, generating testable hypotheses and providing insights that might be difficult to obtain through experimental approaches alone. ipu.runih.gov

Model Component/ParameterDescriptionRole in the ModelReference
IP3R Channel KineticsMathematical representation of channel opening, closing, and inactivation states based on ligand concentrations (IP3, Ca2+).Defines the source of Ca2+ release from the ER. nih.govfrontiersin.org
SERCA Pump ActivityRate of Ca2+ re-uptake into the endoplasmic reticulum.Terminates the Ca2+ signal and refills ER stores. ipu.runih.gov
Ca2+ and IP3 DiffusionThe spatial propagation of Ca2+ and IP3 molecules through the cytosol.Essential for simulating the formation and propagation of Ca2+ waves. frontiersin.org
Ca2+ BufferingBinding of Ca2+ to cytosolic proteins, which slows its effective diffusion.Shapes the spatiotemporal profile of the Ca2+ signal. frontiersin.org
PLC ActivityRate of IP3 production from its precursor, PIP2.Represents the initial stimulus that triggers the signaling cascade. nih.govfrontiersin.org

Stochastic Simulation Algorithms for IP3R Kinetics

The gating of inositol 1,4,5-trisphosphate receptors (IP3Rs) is an inherently random process, influenced by the binding and unbinding of IP3 and Ca²⁺. Stochastic simulation algorithms are crucial for modeling this randomness and understanding the behavior of individual and clustered IP3R channels. nih.gov

One of the most widely used methods is the Gillespie stochastic simulation algorithm (SSA). repec.orgnih.gov This algorithm simulates the time evolution of a system of chemical reactions, making it well-suited for modeling the discrete state changes of IP3R channels. repec.orgnih.gov By employing the SSA, researchers can simulate the kinetics of various IP3R models and compare them with experimental data, such as single-channel patch-clamp recordings. plos.org

A comparative study evaluated four different IP3R kinetic models using the Gillespie SSA implemented in the STEPS simulation software. repec.orgnih.gov The models were assessed based on their ability to reproduce electrophysiological data, with the Fraiman and Dawson (2004) model showing the most satisfactory results in matching experimental findings. repec.orgplos.orgnih.gov This model is unique in that it includes a Ca²⁺ binding site within the endoplasmic reticulum lumen, in addition to cytosolic sites. plos.org

Stochastic models, such as a stochastic version of the Li-Rinzel model, have also been used to study the statistical properties of elementary Ca²⁺ release events known as "puffs". nih.gov These simulations can predict puff amplitudes, lifetimes, and the intervals between them, providing insights into how the random opening and closing of clustered IP3R channels give rise to organized Ca²⁺ signals. nih.gov For instance, simulations show that at low IP3 concentrations, the distribution of puff amplitudes decays simply, while at high IP3 concentrations, a single peak distribution emerges. nih.gov

These computational approaches bridge the gap between single-channel kinetics and cellular Ca²⁺ signals, allowing for predictions about the number of IP3Rs within a cluster needed to generate a puff. uci.edu By simulating the latency of puffs following a rapid increase in IP3 concentration, it has been estimated that a cluster may contain 40-70 IP3R channels. uci.edu

Mathematical Models of Coupled IP3 and Calcium Oscillations and Waves

Intracellular Ca²⁺ levels often exhibit complex oscillatory behavior in response to hormonal stimulation that generates IP3. nih.govnih.gov Mathematical models have been instrumental in explaining how these oscillations and propagating waves are generated and encoded. nih.govnih.gov

Early models demonstrated that the fundamental mechanism for Ca²⁺ oscillations is based on the biphasic regulation of the IP3R by cytosolic Ca²⁺—a process known as Ca²⁺-induced Ca²⁺ release (CICR). nih.govelifesciences.org Fast activation and slower inhibition of the IP3R by Ca²⁺ can drive repetitive Ca²⁺ spikes even at a constant IP3 concentration. nih.govnih.gov However, these simple models often produce oscillations with shorter periods than what is observed experimentally. nih.gov

More recent and complex models account for the dynamic interplay between Ca²⁺ and IP3 metabolism. nih.govnih.govingentaconnect.com It has been shown that IP3 levels can oscillate in tandem with Ca²⁺ concentrations. nih.govnih.gov These coupled oscillations arise from feedback loops where Ca²⁺ can either positively regulate IP3 production by activating phospholipase C (PLC) or negatively regulate it by stimulating IP3 3-kinase. nih.govnih.gov

These coupled models demonstrate a greatly expanded frequency range for oscillations compared to models with a fixed IP3 level, suggesting that this coupling is physiologically important for the frequency encoding of stimulus concentrations. nih.gov The nature of the feedback loop influences the dynamics: positive feedback requires fast IP3 turnover to shape oscillations, while negative feedback requires slow turnover. nih.gov

The De Young-Keizer (DYK) model is a prominent biophysical model that provides a detailed description of IP3R dynamics, explaining oscillations based on a single Ca²⁺ pool and the IP3R channel itself. warwick.ac.uk This model successfully mimics the molecular subunit configuration of the IP3R and its activation/inactivation sequence. warwick.ac.uk Extensions of such models are used to simulate the propagation of intracellular and intercellular Ca²⁺ waves, which often occur through the diffusion of IP3 through gap junctions to neighboring cells. nih.govwarwick.ac.uk Idealized models like the Fire-Diffuse-Fire (FDF) model have also been used to analyze wave propagation, reproducing many of the behaviors seen in more complex biophysical models. warwick.ac.uk

Table 1: Comparison of Key Mathematical Models for IP3/Ca²⁺ Dynamics

Model Type Key Features Phenomena Explained Citations
IP3R-based (Constant IP3) Based on Ca²⁺-induced Ca²⁺ release (CICR) via the IP3R. Assumes a constant level of IP3. Generation of basic Ca²⁺ spikes and oscillations. nih.gov, nih.gov
Coupled IP3/Ca²⁺ Feedback Incorporates feedback of Ca²⁺ on IP3 metabolism (e.g., activation of PLC or IP3 3-kinase). Frequency encoding of stimuli, expanded range of oscillation frequencies, complex oscillation patterns. nih.gov, nih.gov
De Young-Keizer (DYK) Model Detailed biophysical model of the IP3R channel with multiple subunits and binding sites. Complex bifurcation structures, various propagating wave patterns (pulses, periodic waves). warwick.ac.uk
Fire-Diffuse-Fire (FDF) Model Idealized model using a threshold process to mimic nonlinear Ca²⁺ release. General principles of wave propagation, including solitary and periodic waves. warwick.ac.uk

Pharmacological and Genetic Manipulation of IP3 Signaling Components as Research Tools

Modulating the components of the IP3 signaling pathway through pharmacological agents or genetic techniques is a cornerstone of research in this field, allowing for the dissection of the specific roles of each element.

The development of specific pharmacological modulators for IP3Rs has been crucial for probing their function, although significant challenges remain, particularly in developing subtype-specific and highly potent antagonists. nih.govresearchgate.net

IP3R Agonists: The natural ligand, IP3, is the primary agonist. researchgate.net However, its rapid metabolism makes it less suitable for some experimental settings. bmglabtech.com More stable and potent agonists have been developed. Adenophostins, for example, are high-affinity agonists that have been instrumental in studying IP3R activation. researchgate.netnih.gov

IP3R Antagonists: A variety of antagonists have been identified and are widely used as research tools, each with its own set of advantages and limitations. nih.gov

Heparin: A competitive antagonist that was one of the first discovered. nih.gov It is membrane-impermeable, requiring cell permeabilization for use, and has numerous other biological effects. nih.gov Functional analyses have shown that heparin displays different affinities for the three IP3R subtypes, with the highest affinity for IP3R3. nih.govnih.gov

2-Aminoethoxydiphenyl borate (B1201080) (2-APB): A cell-permeant modulator that can inhibit IP3-induced Ca²⁺ release. nih.govscbt.com However, its effects are complex, as it also modulates other channels, such as TRP channels, and its action on IP3Rs can be subtype-selective. nih.govrndsystems.com

Caffeine: Can act as a low-affinity, non-competitive antagonist of IP3Rs. researchgate.netnih.gov Its utility is limited by its well-known role as an activator of ryanodine (B192298) receptors (RyRs). researchgate.net

Xestospongins: A group of natural products that were reported to be potent, membrane-permeable inhibitors of IP3-mediated Ca²⁺ release. researchgate.netrndsystems.com However, their effectiveness has been questioned in some studies. nih.gov

The search for better pharmacological tools is ongoing, as the currently available antagonists often lack the specificity required to unambiguously attribute an effect to IP3R inhibition without potential off-target confounders. nih.govnih.gov

Table 2: Common Pharmacological Modulators of IP3 Receptors

Compound Type Mechanism of Action Key Limitations Citations
Adenophostin A Agonist High-affinity binding to the IP3 binding site. Not subtype-specific. researchgate.net, nih.gov
Heparin Antagonist Competitive inhibitor of IP3 binding. Membrane-impermeable, non-specific effects, subtype preference (R3 > R1 ≥ R2). nih.gov, nih.gov
2-APB Antagonist/Modulator Inhibits IP3-induced Ca²⁺ release; complex mechanism. Modulates other channels (e.g., TRP), not a pure antagonist. nih.gov, scbt.com, rndsystems.com
Caffeine Antagonist Low-affinity, non-competitive inhibitor. Also activates ryanodine receptors. researchgate.net, nih.gov
Xestospongin C Antagonist Reported to inhibit IP3-dependent Ca²⁺ release. Efficacy has been debated in some cellular contexts. researchgate.net, rndsystems.com

The advent of powerful gene-editing technologies, particularly the Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas9 system, has revolutionized the study of IP3R function. youtube.com These tools allow for the precise genetic ablation or modification of IP3Rs and associated signaling proteins, overcoming the specificity issues of pharmacological inhibitors.

Researchers have successfully used CRISPR/Cas9 to generate cell lines, such as HEK293 and HeLa cells, that lack all three IP3R isoforms (Triple Knockout or TKO). nih.gov The surprising viability of these cells has enabled studies into the adaptive mechanisms that allow cells to survive and proliferate in the complete absence of IP3-mediated Ca²⁺ signaling, providing insights into the roles of other signaling arms, such as diacylglycerol (DAG) and protein kinase C (PKC). nih.gov

Gene editing has also been used to investigate the function of proteins that interact with and regulate IP3Rs. For example, CRISPR/Cas9 was used to create clones of breast cancer cells deficient in STIM1, STIM2, or both proteins. rupress.org These studies revealed that STIM proteins are crucial regulators of Ca²⁺ release through IP3Rs, particularly a diffuse mode of Ca²⁺ release that is distinct from localized Ca²⁺ puffs. rupress.org Deletion of both STIM isoforms attenuated IP3R-mediated Ca²⁺ release, a phenotype that could be rescued by re-expressing either STIM protein. rupress.org These genetic approaches provide clear evidence for the functional roles of specific proteins in the IP3 signaling pathway that would be difficult to obtain with inhibitors alone.

Advanced Imaging Techniques for Spatiotemporal Analysis of Intracellular Calcium Signals

Visualizing the intricate spatiotemporal patterns of Ca²⁺ signals is fundamental to understanding their function. nih.govspringernature.com A host of advanced imaging techniques, combining sophisticated microscopy with sensitive Ca²⁺ indicators, has been developed to capture these dynamics with high resolution. numberanalytics.comnih.gov

Calcium Indicators: The choice of indicator is critical for detecting Ca²⁺ changes.

Synthetic Calcium Dyes: These are small molecules that exhibit a change in their fluorescent properties upon binding Ca²⁺. numberanalytics.com Examples include Fluo-4, which increases its fluorescence intensity, and Fura-2, which is a ratiometric dye that changes its excitation spectrum. numberanalytics.comfluorofinder.com These dyes offer high sensitivity and allow for real-time measurements. numberanalytics.com

Genetically Encoded Calcium Indicators (GECIs): These are proteins, often based on green fluorescent protein (GFP) and a Ca²⁺-binding domain like calmodulin, that can be genetically expressed in specific cells or even subcellular compartments. nih.govnumberanalytics.com GCaMP is a widely used GECI that intensifies its fluorescence upon Ca²⁺ binding. numberanalytics.comnih.gov GECIs have the major advantage of allowing targeted, long-term expression in specific cell populations within intact tissues or living animals. nih.govnih.gov Newer near-infrared probes are also being developed to allow for multicolor imaging with less phototoxicity and deeper tissue penetration. rsc.orgacs.org

Microscopy Techniques:

Confocal Microscopy: This technique uses a pinhole to reject out-of-focus light, providing high-resolution optical sections of a sample. nih.govnumberanalytics.com It is widely used to image Ca²⁺ signals in cells and tissue slices. springernature.com

Two-Photon Microscopy: This method allows for deeper imaging into scattering tissue with reduced phototoxicity, making it ideal for in vivo Ca²⁺ imaging in living animals. nih.gov It has been instrumental in recording the activity patterns of neuronal circuits in the brain. nih.gov

Super-Resolution Microscopy: Techniques such as STED (Stimulated Emission Depletion) and STORM (Stochastic Optical Reconstruction Microscopy) break the diffraction limit of light, enabling the visualization of Ca²⁺ signaling events at the nanoscale. numberanalytics.comnumberanalytics.com This allows for the study of Ca²⁺ microdomains and the molecular organization of release sites with unprecedented detail. fluorofinder.com

By applying these imaging tools, researchers can resolve the elementary events of IP3-mediated Ca²⁺ release, such as Ca²⁺ puffs, and track how they are coordinated to generate global Ca²⁺ waves. elifesciences.orgnih.gov Recent studies using high-speed imaging and fluctuation analysis have even revealed that global Ca²⁺ signals arise from two distinct modes of release: an initial flurry of localized puffs followed by a sustained, diffuse Ca²⁺ efflux through a functionally separate process. elifesciences.orgnih.gov

Q & A

Q. What methodologies are recommended for quantifying intracellular Ins(1,4,5)P3 levels in calcium signaling studies?

To detect Ins(1,4,5)P3, researchers commonly use radiolabeled tracers (e.g., [3H]-labeled Ins(1,4,5)P3) in competitive binding assays with IP3 receptors (IP3Rs), coupled with radiometric detection via liquid scintillation counting . Alternatively, fluorometric assays employing probes like dATPMANT can monitor ligand-receptor interactions in real time, particularly in physiological buffer conditions (e.g., HEPES, pH 7.0) . High-performance liquid chromatography (HPLC) with radiometric or mass spectrometry detection is used to separate and quantify Ins(1,4,5)P3 from other inositol phosphates .

Q. How can researchers ensure the stability of synthetic Ins(1,4,5)P3 in experimental setups?

Stability is maintained by storing Ins(1,4,5)P3 salts (e.g., tripotassium or trisodium) at -20°C in light-protected vials , dissolved in 10 mM ammonium phosphate buffer (pH 7.0) to minimize hydrolysis . Avoid repeated freeze-thaw cycles, and aliquot solutions for single-use applications. Purity should be confirmed via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) .

Q. What experimental approaches confirm Ins(1,4,5)P3's role as a second messenger in calcium mobilization?

Time-course assays measuring intracellular calcium flux (e.g., using FLIPR technology) after receptor activation (e.g., ATP-induced P2 receptor signaling) can correlate Ins(1,4,5)P3 generation with calcium release . Knockdown/knockout models of IP3Rs or phospholipase C (PLC) isoforms help validate specificity. For example, transient global ischemia models in rat hippocampus show altered IP3R density and calcium dynamics .

Advanced Research Questions

Q. How do structural studies resolve the mechanism of IP3 receptor activation by Ins(1,4,5)P3?

Cryo-electron microscopy (cryo-EM) of human type 3 IP3R (PDB: 6DQZ) reveals that Ins(1,4,5)P3 binds at the interface of the N-terminal domain and the suppressor domain, inducing conformational changes that gate calcium release . Mutagenesis of critical residues (e.g., Lys508, Arg504) disrupts binding, confirmed via electrophysiology and calcium imaging . Competitive inhibitors like heparin or synthetic analogs (e.g., Sp-GTP-α-S) are used to map binding pockets .

Q. What strategies address cross-reactivity between Ins(1,4,5)P3 and structurally similar inositol phosphates in receptor assays?

Property-encoded surface descriptor (PESD) analysis identifies binding site similarities between Ins(1,4,5)P3 and ligands like Ins(1,3,4,5)P4, predicting cross-reactivity risks . Competitive displacement assays using Ins(1,4,5)P3-specific antibodies or high-affinity antagonists (e.g., 2-APB) improve specificity. Cross-validation with siRNA-mediated IP3R silencing ensures observed effects are ligand-specific .

Q. How are contradictions in Ins(1,4,5)P3's pathological roles resolved (e.g., neurodegeneration vs. metabolic studies)?

In Alzheimer’s models , elevated Ins(1,4,5)P3 correlates with calcium dysregulation and amyloid aggregation, studied via scyllo-inositol inhibition of myo-inositol uptake . Conversely, zinc-deficiency models show reduced Ins(1,4,5)P3 in testes and brain, linked to impaired signaling . Temporal resolution using FLIPR or Fura-2 imaging distinguishes acute vs. chronic effects .

Q. What experimental designs measure Ins(1,4,5)P3 binding affinity and its modulation by co-factors?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify dissociation constants (e.g., KD = 568 μM for MA protein binding) . Calcium’s allosteric effects are tested by titrating Ca²⁺ concentrations in buffer systems. For example, IP3R’s Ca²⁺-dependent inactivation is studied using permeabilized cells with controlled cytoplasmic Ca²⁺ levels .

Q. How do researchers model Ins(1,4,5)P3 diffusion and spatial gradients in cells?

Microinjection of caged Ins(1,4,5)P3 combined with two-photon microscopy tracks its uncaging and diffusion in subcellular compartments (e.g., dendritic spines). Computational models incorporating phosphatase activity and ER membrane geometry predict localized calcium sparks .

Methodological Challenges and Solutions

Q. What are the limitations of using synthetic Ins(1,4,5)P3 analogs in physiological studies?

Synthetic salts (e.g., trisodium) may exhibit altered solubility or charge states compared to endogenous forms. For example, trisodium Ins(1,4,5)P3 has a solubility of 50 mg/mL in PBS but may aggregate in low-ionic-strength buffers . Validate activity via IP3R binding assays and compare with native extracts.

Q. How is Ins(1,4,5)P3 metabolism integrated with downstream signaling pathways in dynamic models?

Stable isotope tracing (e.g., ¹³C-labeled inositol) tracks metabolic flux through phosphatidylinositol cycles. Coupled with LC-MS/MS , this quantifies turnover rates of Ins(1,4,5)P3 and its metabolites (e.g., Ins(1,3,4,5)P4) in response to agonists .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.